molecular formula C9H10N2O3 B1206766 4-Acetamido-2-aminobenzoic acid CAS No. 43134-76-5

4-Acetamido-2-aminobenzoic acid

Cat. No.: B1206766
CAS No.: 43134-76-5
M. Wt: 194.19 g/mol
InChI Key: IFQWBWVICSDDSO-UHFFFAOYSA-N
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Description

4-Acetamido-2-aminobenzoic acid (CAS 43134-76-5) is a benzoic acid derivative serving as a key compound for scientific investigation in organic chemistry and pharmaceutical research. Its structure, featuring both acetamido and amino substituents, makes it a valuable intermediate in synthetic chemistry and a subject for spectroscopic analysis . Experimental and computational spectroscopic characterizations, including FT-IR and FT-Raman, have been performed to identify its chemical bonds and functional groups . Advanced computational studies, such as Molecular Potential Energy Surface (MPES) scans and Hirshfeld surface analysis, provide deep insights into the compound's molecular structural stability, reactivity regions, and intermolecular interactions . Furthermore, its electronic properties, including HOMO-LUMO energy gaps and UV-Visible spectra in various solvents, have been explored to understand its reactivity and potential behavior in different environments . The compound's profile has been extended into the realm of biological activity, with its antiviral potential examined through molecular docking studies against specific protein receptors . Provided as an off-white to beige powder with a documented high purity level, it is supplied for laboratory research applications. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetamido-2-aminobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,10H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQWBWVICSDDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195714
Record name 4-Acetylamino-2-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43134-76-5
Record name 4-Acetylamino-2-aminobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043134765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetylamino-2-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Biological Profile and Synthetic Utility of 4-Acetamido-2-aminobenzoic Acid

[1]

Executive Summary

4-Acetamido-2-aminobenzoic acid (CAS 43134-76-5 ) represents a critical junction molecule in both toxicological metabolism and medicinal chemistry.[1] While often overlooked as a mere metabolite of industrial amines (specifically 2,4-diaminotoluene), its structural unique topology—retaining a free ortho-amino group relative to a carboxyl moiety while protecting the para-position—makes it a high-value scaffold for "privileged structure" synthesis.[1]

This guide analyzes the compound's dual identity: first, as a biomarker for industrial amine exposure, and second, as a versatile precursor for quinazolin-4(3H)-one libraries, which exhibit potent EGFR inhibitory and COX-2 anti-inflammatory activities.[1]

Part 1: Metabolic Origin & Toxicological Significance[1]

The Metabolic Pathway (Biomarker Status)

In toxicological screenings, 4-Acetamido-2-aminobenzoic acid is primarily identified as the terminal oxidative metabolite of 2,4-Diaminotoluene (2,4-DAT) , a carcinogen used in polyurethane foam production.[1] Understanding this pathway is essential for interpreting urinary biomarkers in occupational safety.[1]

The biotransformation follows a rigid sequential logic:

  • N-Acetylation: The para-amino group of 2,4-DAT is preferentially acetylated by N-acetyltransferase (NAT) enzymes (specifically NAT1/NAT2) due to steric accessibility compared to the ortho-amino group.[1]

  • Methyl Oxidation: The methyl group is subsequently oxidized by Cytochrome P450 enzymes (CYP450) to a carboxylic acid.[1]

Key Insight for Researchers: The presence of this specific metabolite confirms not just exposure to 2,4-DAT, but specifically chronic or high-dose exposure where Phase I oxidation competes with Phase II conjugation pathways.[1]

Visualization: Metabolic Cascade

The following diagram illustrates the stepwise biotransformation from the carcinogenic parent compound to the stable urinary metabolite.

MetabolicPathwayDAT2,4-Diaminotoluene(2,4-DAT)Inter4-Acetylamino-2-aminotolueneDAT->InterN-Acetylation (NAT1/NAT2)Product4-Acetamido-2-aminobenzoic Acid(CAS 43134-76-5)Inter->ProductCYP450 Oxidation(-CH3 to -COOH)

Caption: Figure 1. Biotransformation pathway of 2,4-DAT into 4-Acetamido-2-aminobenzoic acid.

Part 2: Synthetic Utility in Drug Discovery[1]

The "Privileged Scaffold" Hypothesis

For medicinal chemists, the value of 4-Acetamido-2-aminobenzoic acid lies in its Anthranilic Acid core .[1] The 2-amino and 1-carboxyl arrangement allows for rapid cyclization into Quinazolinones , a class of heterocycles known as "privileged scaffolds" because they are capable of binding to multiple receptor types with high affinity.[1]

Why this specific precursor? Unlike generic anthranilic acid, the 4-acetamido group provides a pre-installed "handle" at the 7-position of the resulting quinazolinone.[1] This allows researchers to synthesize 7-substituted derivatives without requiring difficult post-cyclization functionalization.[1]

Protocol: Synthesis of 7-Acetamido-2-substituted-quinazolin-4(3H)-ones

Objective: Synthesize a library of EGFR-inhibitor candidates using 4-Acetamido-2-aminobenzoic acid.

Reagents:

  • Precursor: 4-Acetamido-2-aminobenzoic acid (1.0 eq)[1]

  • Electrophile: Various Aryl Aldehydes (1.1 eq) or Orthoesters[1]

  • Catalyst: Sodium Bisulfite (NaHSO3) or Iodine (I2)[1]

  • Solvent: Ethanol or DMF[1]

Step-by-Step Methodology:

  • Condensation: Dissolve 4-Acetamido-2-aminobenzoic acid in Ethanol. Add the aryl aldehyde (e.g., 3-chloro-4-fluorobenzaldehyde for EGFR targeting).[1]

  • Cyclization: Add 10 mol% NaHSO3. Heat the mixture to reflux for 4-6 hours. The bisulfite facilitates the formation of the Schiff base intermediate and subsequent oxidative cyclization.

  • Work-up: Cool the reaction to room temperature. The product (a 2-aryl-7-acetamidoquinazolinone) typically precipitates.[1]

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from DMF/Water if necessary.[1]

Self-Validating Check:

  • TLC: The disappearance of the highly polar acid starting material and the appearance of a less polar, UV-active spot indicates cyclization.[1]

  • IR Spectroscopy: Look for the disappearance of the broad O-H stretch (2500-3300 cm⁻¹) of the carboxylic acid and the emergence of a sharp C=N stretch (~1600 cm⁻¹) characteristic of the quinazolinone ring.[1]

Visualization: Synthetic Workflow

This diagram details the conversion of the precursor into a bioactive quinazolinone scaffold.

SynthesisWorkflowStart4-Acetamido-2-aminobenzoic Acid(Precursor)InterSchiff Base IntermediateStart->InterCondensationReagentAryl Aldehyde (R-CHO)+ NaHSO3 (Cat.)Reagent->InterCyclizationOxidative Cyclization(Reflux)Inter->CyclizationFinal7-Acetamido-2-arylquinazolin-4(3H)-one(Bioactive Scaffold)Cyclization->Final- H2O

Caption: Figure 2. Synthetic route for generating quinazolinone libraries from the title compound.

Part 3: Potential Biological Activities (Pharmacology)[1]

While the precursor itself is often an intermediate, its derivatives and conjugates exhibit significant biological potential.[1]

Abuse-Deterrent Prodrug Design

Recent pharmaceutical strategies utilize benzoic acid derivatives to conjugate opioids (e.g., Hydrocodone).[1][2]

  • Mechanism: The carboxyl group of 4-Acetamido-2-aminobenzoic acid forms a covalent ester or amide bond with the opioid.[1]

  • Activity: The resulting conjugate is pharmacologically inactive ("Prodrug").[1]

  • Activation: Upon oral ingestion, intestinal enzymes cleave the benzoic acid moiety, releasing the active drug.[1]

  • Benefit: This prevents abuse via injection or insufflation (snorting), as the enzymes required for cleavage are not present in the blood or nasal mucosa.[1]

Antibacterial & Anti-inflammatory Potential

The structural similarity to Para-aminosalicylic acid (PAS) suggests potential bacteriostatic activity, particularly against Mycobacterium tuberculosis, although the 4-acetamido group likely reduces potency compared to the free amine.[1] However, as a COX-2 inhibitor precursor, the derived quinazolinones have shown IC50 values in the micromolar range (0.04 - 0.5 μM).[1]

Physicochemical Profile[1][3]
PropertyDataRelevance
Molecular Weight 194.19 g/mol Fragment-based drug design (Rule of 3 compliant)
LogP ~1.31Good oral bioavailability potential
H-Bond Donors 2Facilitates receptor binding
H-Bond Acceptors 3Facilitates receptor binding
Solubility Low in water; Soluble in DMSO/DMFRequires polar aprotic solvents for synthesis
pKa (Acid) ~4.5Ionized at physiological pH

References

  • National Toxicology Program. (2015).[1] Diaminotoluenes (DATs) Hazard Identification Document. California Environmental Protection Agency.[1] Link

  • European Chemicals Agency (ECHA). (2008).[1] European Union Risk Assessment Report: 4-methyl-m-phenylenediamine (2,4-Toluenediamine).[1] Link

  • Kothayer, H., et al. (2021).[1][3] Design, synthesis, and anti-inflammatory evaluation of novel quinazolinone derivatives as selective COX-2 inhibitors. MDPI Molecules. Link[1]

  • PubChem. (2025).[1] Compound Summary: 4-acetamidobenzoic acid (Related Isomer Data). National Library of Medicine.[1] Link

  • Mickle, T., et al. (2013).[1] Benzoic acid, benzoic acid derivatives and heteroaryl carboxylic acid conjugates of hydrocodone.[1][2] U.S. Patent 8,461,137.[1] Link

Technical Monograph: 4-Acetamido-2-aminobenzoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

4-Acetamido-2-aminobenzoic acid (CAS: 43134-76-5), also known as 4-acetylaminoanthranilic acid, represents a critical bifunctional scaffold in organic synthesis and medicinal chemistry. Distinguished by its specific substitution pattern, it serves as a "privileged structure" for the synthesis of 7-substituted quinazolin-4(3H)-ones , a pharmacophore found in poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and antimicrobial agents.

Unlike its isomer (N-acetylanthranilic acid), which cyclizes readily to benzoxazinones, the 4-acetamido derivative retains the ortho-amino/carboxylic acid motif required for heterocyclization while providing a stable acetamido "tail" at the 7-position of the resulting fused ring systems. This guide details the synthesis, reactivity, and therapeutic utility of this compound, emphasizing scalable protocols and structural validation.

Part 2: Chemical Identity & Structural Analysis[1]

Physicochemical Profile[2][3][4]
PropertySpecification
IUPAC Name 4-Acetamido-2-aminobenzoic acid
Synonyms 4-Acetylaminoanthranilic acid; 4-Acetamido-2-aminobenzoate
CAS Number 43134-76-5
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
pKa (Predicted) Carboxyl: ~2.4
Solubility DMSO, DMF, hot Methanol; sparingly soluble in water
Reactivity & Selectivity Logic

The molecule contains three distinct functional handles with varying reactivity:

  • C1-Carboxylic Acid: Electron-withdrawing, participates in cyclization or esterification.

  • C2-Primary Amine: Nucleophilic, but deactivated by intramolecular hydrogen bonding with the C1-carboxyl group.

  • C4-Acetamido Group: Electron-donating (by resonance), stable under mild conditions, but hydrolyzable under strong acid/base reflux.

Key Synthetic Insight: In the precursor 2,4-diaminobenzoic acid, the C4-amine is significantly more nucleophilic than the C2-amine. The C2-amine forms a stable 6-membered hydrogen-bonded ring with the carboxylate, reducing its availability for electrophilic attack. This allows for highly selective acetylation of the C4-position without protecting the C2-amine.

Part 3: Synthetic Architectures

Synthesis Strategy Map

The following Graphviz diagram illustrates the two primary routes to the target scaffold and its downstream conversion to quinazolinones.

SynthesisMap cluster_legend Legend Start1 4-Nitroanthranilic Acid Inter1 2,4-Diaminobenzoic Acid Start1->Inter1 Reduction (H2/Pd-C or Fe/HCl) Target 4-Acetamido-2-aminobenzoic Acid (Target Scaffold) Inter1->Target Selective Acetylation (Ac2O, 1.0 eq, 0°C) Kinetic Control Prod1 7-Acetamidoquinazolin-4(3H)-one Target->Prod1 Formamide 140°C, Cyclization Prod2 Schiff Base Derivatives Target->Prod2 Ar-CHO Ethanol, Reflux Start2 4-Amino-2-nitrobenzoic Acid Inter2 4-Acetamido-2-nitrobenzoic Acid Start2->Inter2 Acetylation (Ac2O, AcOH) Inter2->Target Nitro Reduction (H2/Pd-C) key1 Starting Material key2 Intermediate key3 Target Core

Caption: Convergent synthetic pathways to 4-acetamido-2-aminobenzoic acid and downstream derivatization.

Protocol A: Selective Acetylation (Kinetic Control)

This method utilizes the nucleophilic differential between the C2 and C4 amines.

Reagents: 2,4-Diaminobenzoic acid (10 mmol), Acetic Anhydride (10.5 mmol), Acetic Acid (Solvent).

  • Dissolution: Dissolve 1.52 g of 2,4-diaminobenzoic acid in 15 mL of glacial acetic acid at room temperature.

  • Controlled Addition: Cool the solution to 0–5°C using an ice bath. Add acetic anhydride (1.07 g, 10.5 mmol) dropwise over 20 minutes.

    • Mechanism:[1][2][3][4] The C4-amine attacks the anhydride. The C2-amine is "masked" by the ortho-carboxyl H-bond.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup: Pour the mixture into 50 mL of ice-cold water. The product typically precipitates.

  • Purification: Filter the solid. Recrystallize from ethanol/water to yield off-white crystals.

    • Yield Expectations: 75–85%.

Protocol B: The Nitro-Reduction Route (High Purity)

Recommended for GMP workflows where isomer purity is paramount.

  • Precursor Synthesis: Acetylate 4-amino-2-nitrobenzoic acid using excess acetic anhydride in acetic acid (Reflux, 2h) to yield 4-acetamido-2-nitrobenzoic acid.

  • Reduction:

    • Suspend 4-acetamido-2-nitrobenzoic acid (10 mmol) in Methanol (50 mL).

    • Add 10% Pd/C (5 wt%).

    • Hydrogenate at 30 psi H₂ for 4 hours.

  • Isolation: Filter catalyst through Celite. Concentrate filtrate to dryness.

    • Advantage:[2][3] Eliminates risk of di-acetylation.

Part 4: Medicinal Chemistry & Derivatives[1][3][8][9][10][11][12]

Quinazolinone Scaffold Construction

The primary application of this core is the synthesis of 7-acetamidoquinazolin-4(3H)-ones .

Reaction Logic: The C2-amine and C1-carboxyl condense with a "C1" source (Formamide, Urea, Orthoesters) to close the pyrimidine ring.

Protocol (Niementowski Variation):

  • Mix 4-acetamido-2-aminobenzoic acid (1.0 eq) with Formamide (5.0 eq).

  • Microwave irradiation at 140°C for 20 minutes OR reflux for 4 hours.

  • Cool and dilute with water. The quinazolinone precipitates.

  • SAR Implication: The 7-acetamido group mimics the benzamide moiety found in many PARP inhibitors, acting as a critical hydrogen bond donor to the receptor backbone.

Schiff Base Analogs (Antimicrobial)

Reaction with aromatic aldehydes yields azomethine derivatives.

  • Conditions: Ethanol, catalytic acetic acid, reflux 3–6 hours.

  • Activity: These derivatives often exhibit enhanced lipophilicity and membrane permeability, showing efficacy against S. aureus and M. tuberculosis strains.

Part 5: Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

1H NMR (DMSO-d6, 400 MHz)
PositionShift (δ ppm)MultiplicityAssignment
COOH 12.0–13.0Broad SingletCarboxylic Acid
NH (Amide) 10.0–10.2Singlet4-Acetamido proton
H-3 7.85Doublet (J~2Hz)Ortho to amine, meta to acid
H-6 7.65Doublet (J~8Hz)Ortho to acid
H-5 6.80ddMeta to acid
NH2 (Amine) 5.5–6.5Broad Singlet2-Amino protons (Exchangeable)
CH3 (Acetyl) 2.05SingletAcetyl methyl group

Note: The C2-amine protons may appear downfield or broadened due to hydrogen bonding with the carboxylate.

Mass Spectrometry
  • ESI-MS (Positive Mode): [M+H]⁺ = 195.07 m/z.

  • Fragment Ions: Loss of Acetyl (-42 Da) or CO₂ (-44 Da) is common in MS/MS.

Part 6: References

  • Abramov, A. A., et al. (2024).[5] "Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates." Journal of Organic Chemistry, 89(14), 10021-10026.[5] Link (Cited for selective acetylation principles).

  • Kothayer, H., et al. (2021). "Synthesis of Novel 7-Substituted-2-thioxo Quinazolin-4-ones from 4-Substituted-2-Aminobenzoic Acids." ResearchGate.[3] Link

  • Kratochvilova, M., et al. (2019). "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents." Molecules, 24(24), 4508. Link

  • Mori, M., et al. (1986). "Preparation of Some Acetylated, Reduced and Oxidized Derivatives of 2,4-Diaminotoluene." Chemical & Pharmaceutical Bulletin, 34(11), 4821-4824. (Foundational work on selective acetylation of diamino-benzoates).

  • Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones from 2-aminobenzoic acid." Tetrahedron, 61(43), 10153-10160.

Sources

Methodological & Application

Application Note: Synthesis of 4-Acetamido-2-aminobenzoic Acid from p-Toluidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of 4-Acetamido-2-aminobenzoic acid starting from p-toluidine .

Executive Summary

The synthesis of 4-Acetamido-2-aminobenzoic acid from p-toluidine presents a significant regiochemical challenge. Direct nitration of p-toluidine (or its acetylated derivative, p-acetotoluidide) predominantly yields the meta-nitro isomer (relative to the methyl group), leading to 4-acetamido-3-aminobenzoic acid—an incorrect regioisomer.

To achieve the 2-amino-4-acetamido substitution pattern, the directing effects of the substituents must be inverted. This protocol utilizes a functional group interconversion strategy : converting the amino group of p-toluidine to a nitro group (via a diazonium intermediate) to access p-nitrotoluene . This intermediate allows for controlled nitration to 2,4-dinitrotoluene , establishing the correct nitrogen placements before oxidation and selective functionalization.

Retrosynthetic Analysis & Strategy

The core challenge is placing the amino group at the ortho position (C2) relative to the carboxylic acid, while the acetamido group resides at the para position (C4).

  • Target: 4-Acetamido-2-aminobenzoic acid.[1][2][3][4][5][6][7][8]

  • Precursor: 2,4-Diaminobenzoic acid (2,4-DABA).[9]

  • Key Intermediate: 2,4-Dinitrotoluene (2,4-DNT).

  • Starting Material: p-Toluidine.[5][10][11]

Strategic Logic:

  • Directing Group Switch: p-Toluidine (amino donor) is converted to p-nitrotoluene (electron withdrawer) to facilitate ortho-nitration relative to the methyl group.

  • Scaffold Construction: Nitration of p-nitrotoluene yields 2,4-dinitrotoluene.

  • Oxidation: The methyl group is oxidized to a carboxylic acid after nitration to avoid decarboxylation or complex mixtures.

  • Differentiation: Selective acetylation of the para-amine in 2,4-diaminobenzoic acid exploits the steric hindrance and hydrogen bonding of the ortho-amine/carboxylic acid motif.

Pathway Visualization

Synthesis_Pathway Figure 1: Synthetic pathway for 4-Acetamido-2-aminobenzoic acid from p-toluidine. Start p-Toluidine (4-Methylaniline) Inter1 p-Nitrotoluene Start->Inter1 1. NaNO2, HCl 2. NaNO2, Cu2O (Sandmeyer Nitro) Inter2 2,4-Dinitrotoluene (2,4-DNT) Inter1->Inter2 HNO3, H2SO4 (Nitration) Inter3 2,4-Dinitrobenzoic Acid Inter2->Inter3 KMnO4, Na2CO3 (Oxidation) Inter4 2,4-Diaminobenzoic Acid Inter3->Inter4 H2, Pd/C (Reduction) Target 4-Acetamido-2-aminobenzoic Acid Inter4->Target Ac2O (1.0 eq) (Selective Acetylation)

Caption: Step-by-step conversion of p-toluidine to the target via a 2,4-dinitrotoluene intermediate.

Detailed Experimental Protocols

Step 1: Conversion of p-Toluidine to p-Nitrotoluene (Sandmeyer Nitro)

Rationale: Direct nitration of p-toluidine yields 3-nitro-p-toluidine. To access the 2,4-substitution pattern, we must convert the amino group to a nitro group.

  • Diazotization:

    • Dissolve p-toluidine (10.7 g, 100 mmol) in water (30 mL) and conc. HCl (25 mL) .

    • Cool to 0–5°C in an ice bath.

    • Add a solution of NaNO₂ (7.0 g, 101 mmol) in water (15 mL) dropwise, maintaining temperature <5°C. Stir for 20 min.

  • Sandmeyer Reaction:

    • Prepare a mixture of NaNO₂ (15 g) , Cu₂O (3.0 g) , and water (50 mL) in a separate flask.

    • Slowly add the cold diazonium salt solution to the mixture at 0°C with vigorous stirring.

    • Allow the mixture to warm to room temperature, then heat to 50°C for 1 hour until gas evolution ceases.

  • Workup:

    • Steam distill the mixture or extract with dichloromethane (3 x 50 mL) .

    • Wash extracts with 1N NaOH and brine. Dry over MgSO₄ and concentrate.

    • Yield: ~60-70% of p-nitrotoluene (Yellow solid, mp 51-53°C).

Step 2: Nitration to 2,4-Dinitrotoluene (2,4-DNT)

Rationale: The nitro group at C4 directs the incoming electrophile to the ortho position (C2), creating the 2,4-pattern.

  • Procedure:

    • Dissolve p-nitrotoluene (13.7 g, 100 mmol) in conc. H₂SO₄ (40 mL) .

    • Cool to 0°C. Add a mixture of fuming HNO₃ (10 mL) and conc. H₂SO₄ (15 mL) dropwise.

    • Heat the mixture to 90°C for 2 hours.

  • Workup:

    • Pour onto crushed ice (300 g). The yellow precipitate is 2,4-dinitrotoluene .

    • Filter, wash with water, and recrystallize from methanol.

    • Yield: ~85% (Yellow needles, mp 70-71°C).

Step 3: Oxidation to 2,4-Dinitrobenzoic Acid

Rationale: Oxidation of the methyl group converts the toluene scaffold to the benzoic acid scaffold.[5]

  • Procedure:

    • Suspend 2,4-DNT (18.2 g, 100 mmol) in water (500 mL) containing Na₂CO₃ (10 g) .

    • Add KMnO₄ (47 g, 300 mmol) in portions while refluxing the mixture.

    • Reflux for 4-6 hours until the purple color persists (or add more KMnO₄ if needed).

    • Add ethanol to destroy excess permanganate. Filter hot to remove MnO₂.

  • Isolation:

    • Acidify the filtrate with conc. HCl to pH 1.

    • Cool to crystallize 2,4-dinitrobenzoic acid .

    • Yield: ~75% (Solid, mp 179-180°C).

Step 4: Reduction to 2,4-Diaminobenzoic Acid

Rationale: Both nitro groups are reduced to amines to prepare for selective acetylation.

  • Procedure:

    • Dissolve 2,4-dinitrobenzoic acid (10 g) in methanol (100 mL) .

    • Add 10% Pd/C (1.0 g) .

    • Hydrogenate at 3 atm (45 psi) H₂ pressure for 4 hours at room temperature.

    • Alternative: Use Sn/HCl reflux if hydrogenation equipment is unavailable.

  • Workup:

    • Filter through Celite to remove catalyst.

    • Concentrate the filtrate to obtain 2,4-diaminobenzoic acid (often isolated as the hydrochloride salt).

    • Yield: ~90%.

Step 5: Selective Acetylation to 4-Acetamido-2-aminobenzoic Acid

Rationale: The 4-amino group is more nucleophilic than the 2-amino group, which is sterically hindered and deactivated by hydrogen bonding with the adjacent carboxylic acid.

  • Procedure:

    • Suspend 2,4-diaminobenzoic acid (5.0 g, 32.8 mmol) in water (50 mL) .

    • Neutralize to pH 6-7 with mild base if starting from HCl salt.

    • Cool to 0-5°C.[12]

    • Add acetic anhydride (3.35 g, 3.1 mL, 32.8 mmol, 1.0 eq) dropwise over 30 minutes.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature.

  • Purification:

    • The product often precipitates upon acidification to pH 3-4.

    • Filter the solid.[12][13][14] Recrystallize from dilute ethanol.

    • Characterization:

      • Target: 4-Acetamido-2-aminobenzoic acid.[1][2][3][4][5][6][7][8]

      • Check: 1H NMR should show two distinct NH signals and the specific splitting pattern of the 1,2,4-trisubstituted ring.

    • Yield: ~65%.[15]

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Melting Point 220–225°C (dec)Capillary Method
Purity >95%HPLC (C18, MeOH/H2O)
Identity Consistent with structure1H NMR (DMSO-d6)
Key NMR Peaks δ 2.05 (s, 3H, Ac), 7.1-7.8 (Ar-H), 10.0 (s, NH-Ac)1H NMR

Critical Control Point: Ensure strict stoichiometry (1.0 eq) of acetic anhydride in Step 5. Excess reagent will lead to 2,4-diacetamidobenzoic acid . Monitoring by TLC (Ethyl Acetate:Hexane 3:1) is recommended; the di-acetylated byproduct is less polar than the mono-acetylated target.

References

  • Synthesis of p-Nitrotoluene (Sandmeyer Nitro): Vogel, A. I. Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard protocol for replacement of diazo group by nitro).
  • Nitration of p-Nitrotoluene to 2,4-DNT

    • Olah, G. A., et al. "Nitration of Aromatics." Journal of the American Chemical Society. Link

  • Oxidation of Nitrotoluenes: Popov, S. "Oxidation of nitrotoluenes to nitrobenzoic acids." Russian Journal of Applied Chemistry.
  • Selective Acetylation of Diamines

    • Mori, M., et al. "Preparation of Some Acetylated, Reduced and Oxidized Derivatives of 2,4-Diaminotoluene."[8] Chemical and Pharmaceutical Bulletin, 1986. Link

    • Note: This reference explicitly describes the formation of 4-acetylamino-2-aminobenzoic acid as a metabolite/deriv
  • Metabolic Pathway Confirmation

    • World Health Organization.[5] "Diaminotoluenes: Environmental Health Criteria 74." 1987.[5][8] (Identifies 4-acetamido-2-aminobenzoic acid as a major metabolite of 2,4-diaminotoluene).[3] Link

Sources

Application Note: High-Purity Synthesis of 4-Acetamido-2-aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This protocol details the regioselective synthesis of 4-acetamido-2-aminobenzoic acid (also known as 4-(acetylamino)-2-aminobenzoic acid). This compound is a critical scaffold in medicinal chemistry, serving as a precursor for benzamide-based histone deacetylase (HDAC) inhibitors (e.g., Tacedinaline analogs) and various anticonvulsants.

The Synthetic Challenge: The core challenge lies in differentiating the two amino groups on the benzoic acid ring. A direct acetylation of 2,4-diaminobenzoic acid often leads to mixtures of mono- and di-acetylated products due to the competing nucleophilicity of the amines.

The Solution: This protocol utilizes a Nitro-Reduction Strategy . By starting with 4-amino-2-nitrobenzoic acid , we exploit the electronic differences between the functional groups. The 4-amino group is nucleophilic and available for acetylation, while the 2-position is "masked" as a non-nucleophilic nitro group. Subsequent catalytic hydrogenation selectively reduces the nitro group to an amine without affecting the newly formed amide or the carboxylic acid, ensuring high regiochemical fidelity.

Synthetic Pathway (DOT Visualization)

SyntheticRoute SM Start: 4-Amino-2-nitrobenzoic acid (C7H6N2O4) Step1 Step 1: Selective Acetylation (Ac2O, AcOH, Reflux) SM->Step1 Nucleophilic Attack Inter Intermediate: 4-Acetamido-2-nitrobenzoic acid Step1->Inter Yield: ~85-90% Step2 Step 2: Nitro Reduction (H2, Pd/C, MeOH) Inter->Step2 Catalytic Hydrogenation Product Target: 4-Acetamido-2-aminobenzoic acid Step2->Product Yield: ~90-95%

Figure 1: Linear synthetic pathway utilizing the nitro-masking strategy to ensure regioselectivity.

Materials & Safety Equipment

Reagents Table
ReagentCAS No.RoleGrade
4-Amino-2-nitrobenzoic acid 610-36-6Starting Material>98%
Acetic Anhydride (Ac₂O) 108-24-7Acetylating AgentACS Reagent
Acetic Acid (AcOH) 64-19-7SolventGlacial
Palladium on Carbon (Pd/C) 7440-05-3Catalyst10% wt loading, wet support
Methanol (MeOH) 67-56-1SolventHPLC Grade
Hydrogen Gas (H₂) 1333-74-0ReductantUHP (99.999%)
Critical Safety Hazards (HSE)
  • Acetic Anhydride: Corrosive, lachrymator. Reacts violently with water. Use in a fume hood.

  • Pd/C Catalyst: Pyrophoric when dry. Keep wet with water or solvent at all times. Handle under inert atmosphere (Nitrogen/Argon) before introducing Hydrogen.

  • Hydrogenation: High-pressure reaction. Ensure autoclave/Parr shaker integrity. Burst disks must be rated appropriately.

Detailed Experimental Protocol

Stage 1: Selective Acetylation

Objective: Protection of the 4-amino position.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-amino-2-nitrobenzoic acid (18.2 g, 100 mmol) to the flask.

  • Solvent Addition: Add Glacial Acetic Acid (150 mL). The solid may not dissolve completely at room temperature.

  • Reagent Addition: Slowly add Acetic Anhydride (11.3 mL, 120 mmol, 1.2 eq) via syringe or dropping funnel.

  • Reaction: Heat the mixture to reflux (118°C) .

    • Observation: The suspension should clear to a solution as the reaction proceeds and the product forms (or reprecipitates depending on concentration).

    • Time: Reflux for 2–3 hours. Monitor by TLC (System: DCM/MeOH 9:1) until starting material is consumed.

  • Quench & Isolation:

    • Cool the reaction mixture to room temperature (25°C).

    • Pour the mixture into Ice Water (400 mL) with vigorous stirring. The product will precipitate as a solid.

    • Stir for 30 minutes to hydrolyze excess acetic anhydride.

  • Filtration: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual acid.

  • Drying: Dry the solid in a vacuum oven at 60°C overnight.

    • Expected Yield: 19–20 g (85–90%).

    • Identity Check: 1H NMR (DMSO-d6) should show a singlet methyl peak (~2.1 ppm) and disappearance of the broad aniline NH2 signal.

Stage 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Conversion of the 2-nitro group to the 2-amino group without hydrolyzing the amide.

  • Setup: Use a high-pressure reactor (Autoclave) or a Parr Hydrogenator bottle (for low pressure).

  • Charging: Load 4-acetamido-2-nitrobenzoic acid (11.2 g, 50 mmol) into the vessel.

  • Solvent: Add Methanol (200 mL).

    • Note: Ethanol can be used, but Methanol often provides better solubility for this substrate.

  • Catalyst Addition: Carefully add 10% Pd/C (1.1 g, 10 wt% loading).

    • Safety: Add the catalyst as a slurry in water or under a blanket of Nitrogen to prevent ignition.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3 cycles) to remove Oxygen.

    • Purge with Hydrogen (3 cycles).

    • Pressurize to 30–50 psi (2–3.5 bar) H₂.

    • Agitate (shake or stir) at room temperature (25–30°C) for 4–6 hours.

    • Monitoring: Reaction is complete when Hydrogen uptake ceases.

  • Workup:

    • Vent Hydrogen and purge with Nitrogen.

    • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Do not let the filter cake dry out completely to avoid fire hazards.

    • Wash the Celite pad with Methanol (50 mL).

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotavap) to approximately 30 mL volume.

    • The product may crystallize spontaneously. If not, add Diethyl Ether or Cold Water to induce precipitation.

    • Alternative: Adjust pH to the isoelectric point (approx pH 4-5) if solubility is high.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Target Yield: 8.5–9.0 g (90–95%).

    • Appearance: Off-white to pale yellow crystalline solid.

Process Logic & Validation (Flowchart)

ProcessLogic Start Crude Reaction Mixture (Post-Hydrogenation) Filter Filtration (Celite) Remove Pd/C Start->Filter Evap Evaporation (Remove MeOH) Filter->Evap Check Crystallization Check (Solid formed?) Evap->Check Precip Add Anti-solvent (Ether or Water) Check->Precip No Collect Collect Solid (Filtration) Check->Collect Yes Precip->Collect QC QC Analysis (HPLC/NMR) Collect->QC

Figure 2: Downstream processing logic for the isolation of the target amine.

Analytical Specifications & Data

Quantitative Summary
ParameterStage 1 (Intermediate)Stage 2 (Final Product)
Molecular Weight 224.17 g/mol 194.19 g/mol
Appearance Yellow SolidOff-white/Pale Yellow Solid
Melting Point 218–220°C>250°C (dec.)[1][2][3][4][5][6]
Solubility DMSO, DMF, hot AcOHDMSO, Dilute Acid/Base
Mass Spec (ESI) [M-H]- = 223.1[M+H]+ = 195.2
Structural Validation (NMR)

1H NMR (400 MHz, DMSO-d6):

  • δ 2.08 (s, 3H): Acetyl methyl group (-NHCOCH 3).

  • δ 6.8–7.8 (m, 3H): Aromatic protons (splitting pattern changes from nitro to amino substitution).

  • δ 8.5–9.0 (br s, 2H): Free amine (-NH 2) at position 2 (broad, exchangeable).

  • δ 10.1 (s, 1H): Amide proton (-NH Ac).

  • δ 12.5 (br s, 1H): Carboxylic acid (-COOH ).

Troubleshooting & Expert Tips

  • Regioselectivity Issues: If you observe acetylation at the 2-position (in Stage 2), it indicates the reduction happened before all acetic anhydride was removed. Crucial: Ensure the Stage 1 product is washed thoroughly with water to remove all traces of Ac₂O before hydrogenation.

  • Catalyst Poisoning: If hydrogenation is slow, the nitro-intermediate might contain sulfur contaminants (rare) or the Pd/C is deactivated. Use fresh catalyst and ensure the intermediate is dry and clean.

  • Solubility: The final product is an amino acid (zwitterionic character). It is least soluble at its isoelectric point. If yield is low during filtration, adjust the pH of the mother liquor to ~4.5 to precipitate the remaining product.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007. (Mechanistic grounding for nucleophilic substitution and reduction selectivity).
  • Garratt, P. J. et al. "Synthesis of N-(3-amino-4-carboxyphenyl)acetamide derivatives." Journal of Medicinal Chemistry, related to benzamide synthesis.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19266, 4-Acetamidobenzoic acid (Precursor data). [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis of 4-Acetamido-2-aminobenzoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the development and validation of an LC-MS/MS method for 4-Acetamido-2-aminobenzoic acid (also known as N-acetyl-4-aminoanthranilic acid).

This compound is a key metabolite associated with the biotransformation of 2,4-diaminobenzoic acid and related azo-dye reduction products. Its analysis requires rigorous separation from structural isomers (e.g., 2-acetamido-4-aminobenzoic acid) and matrix interferences.

Introduction & Scientific Context

The Analyte

4-Acetamido-2-aminobenzoic acid (CAS: 43134-76-5) is a disubstituted benzoic acid derivative.[1][2][3][4][5][6] It possesses three distinct functional groups that dictate its chromatographic and ionization behavior:

  • Carboxylic Acid (C-1): Acidic (pKa ~4.0), ionizable in basic conditions.

  • Primary Amine (C-2): Weakly basic, capable of protonation; ortho-positioning to the carboxyl group may induce intramolecular hydrogen bonding.

  • Acetamido Group (C-4): Neutral amide, contributing to polarity but stable under standard LC conditions.

The Analytical Challenge

The primary challenge in quantifying this analyte is selectivity . Biological matrices often contain:

  • Regioisomers: Such as 2-acetamido-4-aminobenzoic acid (a metabolite of PAS analogs).

  • Endogenous Interferences: Tryptophan metabolites (e.g., anthranilic acid derivatives) with similar mass-to-charge ratios.

  • Polarity: The molecule is highly polar, leading to poor retention on standard C18 columns and susceptibility to ion suppression in the solvent front.

This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Biphenyl Column Chromatography to ensure orthogonal selectivity and maximum sensitivity.

Experimental Methodology

Chemicals and Reagents
  • Reference Standard: 4-Acetamido-2-aminobenzoic acid (>98% purity).

  • Internal Standard (IS): 4-Acetamidobenzoic acid-d3 (PAcBA-d3) or N-Acetyl-anthranilic acid-d3 (Surrogate analog).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Why MCX? The analyte contains a basic amine (pos 2) and an acidic carboxyl group. At acidic pH (< 3), the amine is protonated (


), allowing retention on a cation-exchange sorbent while neutral and acidic interferences (like phospholipids) can be washed away.

Protocol:

  • Pre-treatment: Aliquot 100 µL of plasma/urine. Add 10 µL of IS working solution. Add 300 µL of 2% Formic Acid in water (to acidify and disrupt protein binding). Vortex for 30s.

  • Conditioning: Condition MCX cartridge (30 mg/1 cc) with 1 mL MeOH followed by 1 mL Water (0.1% FA).

  • Loading: Load the pre-treated sample onto the cartridge. Flow rate: ~1 mL/min.

  • Wash 1 (Acidic): Wash with 1 mL 2% Formic Acid in Water. (Removes hydrophilic neutrals and acids).

  • Wash 2 (Organic): Wash with 1 mL Methanol. (Removes hydrophobic neutrals and phospholipids). Critical Step: The analyte remains bound via ionic interaction.

  • Elution: Elute with 500 µL of 5% Ammonium Hydroxide in Methanol. (High pH deprotonates the amine, breaking the ionic bond).

  • Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions
Chromatography Strategy

Standard C18 columns often fail to retain this polar zwitterion. We employ a Biphenyl stationary phase.[7] The biphenyl rings provide enhanced


 interactions with the aromatic core of the benzoic acid, offering superior retention and separation from isomers compared to C18.
  • Column: Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm (Phenomenex) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[8]

  • Gradient:

    • 0.0 min: 5% B (Hold for retention)

    • 1.0 min: 5% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI+)

Positive Electrospray Ionization (ESI+) is selected.[8] Despite the carboxylic acid, the amine and amide groups facilitate strong protonation


.
  • Source: ESI Positive[8]

  • Spray Voltage: 3500 V

  • Capillary Temp: 300°C

  • MRM Transitions:

    • Precursor: m/z 195.1 (

      
      )
      
    • Quantifier: m/z 153.1 (Loss of Acetyl group:

      
      )
      
    • Qualifier: m/z 135.1 (Subsequent loss of

      
       from carboxyl) or m/z 94.0 (Aryl ring fragment).
      

Workflow Visualization

The following diagram illustrates the logic flow from sample extraction to data acquisition, highlighting the mechanism of purification.

G Sample Biological Sample (Plasma/Urine) Acidify Acidification (pH < 3) Protonates 2-NH2 -> NH3+ Sample->Acidify MCX_Load Load on MCX Cartridge (Cation Exchange) Acidify->MCX_Load Analyte Cationic Wash_Acid Wash 1: Acidic Water Removes Acids/Neutrals MCX_Load->Wash_Acid Retain Cations Wash_Org Wash 2: Methanol Removes Hydrophobic Lipids Wash_Acid->Wash_Org Elute Elute: 5% NH4OH in MeOH Deprotonates NH3+ -> NH2 Wash_Org->Elute Release Analyte LC_Sep LC Separation (Biphenyl Column) Elute->LC_Sep MS_Det MS/MS Detection (m/z 195.1 -> 153.1) LC_Sep->MS_Det

Caption: Step-by-step logic for Mixed-Mode Cation Exchange (MCX) purification and LC-MS/MS analysis.

Validation & Quality Control

To ensure the method meets regulatory standards (FDA/EMA Bioanalytical Guidelines), the following parameters must be validated.

Linearity and Sensitivity
  • Calibration Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • LLOQ: Expected to be ~1.0 ng/mL with MCX concentration factor.

ParameterAcceptance CriteriaRationale
Accuracy 85-115% (80-120% at LLOQ)Standard bioanalytical limit.
Precision (CV) < 15% (< 20% at LLOQ)Ensures reproducibility.
Recovery > 80% ConsistentMCX usually provides high recovery for amines.
Matrix Effect 85-115%Biphenyl column separates phospholipids from analyte.
Specificity (Isomer Check)

The method must be challenged with 2-acetamido-4-aminobenzoic acid (if available) to ensure chromatographic resolution. The Biphenyl column typically resolves these positional isomers due to differences in steric access to the


-electron cloud.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Elution pH too low.Ensure Elution solvent is fresh (5%

). The amine must be deprotonated to release from MCX.
Peak Tailing Secondary interactions.Increase Ammonium Formate concentration in Mobile Phase A to 10mM to mask silanols.
High Backpressure Protein precipitation in column.Ensure MCX eluate is fully evaporated and reconstituted in initial mobile phase (low % organic).

References

  • Markowska, P. et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules, 26(15), 4437. Link

    • Note: Foundational method for the structural analog (PAcBA), providing baseline MS parameters.
  • Goodwin, B.L. (2004).

    • Note: Establishes 4-Acetamido-2-aminobenzoic acid as a metabolite of 2,4-diaminobenzoic acid.[4]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link

    • Note: Regulatory framework for the valid
  • Phenomenex. (2023). Technical Note: Resolution of Positional Isomers using Biphenyl Stationary Phases. Link

    • Note: Technical grounding for the selection of the Biphenyl column for isomer separ

Sources

Derivatization of 4-Acetamido-2-aminobenzoic acid for enhanced activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 4-Acetamido-2-aminobenzoic Acid

Strategic Overview & Chemical Logic

4-Acetamido-2-aminobenzoic acid represents a high-value pharmacophore precursor. Unlike its isomer p-aminobenzoic acid (PABA), which is primarily a folate precursor, this molecule possesses an ortho-disposition of the amino (-NH₂) and carboxylic acid (-COOH) groups. This specific geometry allows for cyclization reactions that generate fused heterocyclic systems , most notably Quinazolin-4(3H)-ones .

Why Derivatize? The parent molecule is relatively polar and metabolically labile. Derivatization serves three critical drug development functions:

  • Scaffold Morphing: Converting the flexible amino-acid chain into a rigid heterocyclic core (Quinazolinone) locks the conformation, improving binding affinity to targets like EGFR, DHFR, and GABA receptors.

  • Lipophilicity Modulation: The 4-acetamido group (position 7 in the fused ring) provides hydrogen bond donor/acceptor capability, while derivatization at the 2- and 3-positions allows for precise tuning of LogP for membrane permeability.

  • Electronic Tuning: The acetamido group is electron-donating by resonance, increasing the nucleophilicity of the aromatic ring, which influences the electronic environment of the resulting heterocycle.

Synthetic Decision Tree

The following decision matrix outlines the two primary derivatization pathways based on the desired "Enhanced Activity" profile.

Derivatization_Strategy Start Starting Material: 4-Acetamido-2-aminobenzoic acid Path_A Pathway A: Cyclization (Heterocycle Formation) Start->Path_A High Value Drug Scaffold Path_B Pathway B: Condensation (Side-chain Modification) Start->Path_B Rapid Library Screening Inter_A Intermediate: Benzoxazinone Derivative Path_A->Inter_A Ac2O / Reflux Prod_B Target B (Broad Spectrum): Schiff Base / Azomethines (Antimicrobial, Antioxidant) Path_B->Prod_B Ar-CHO / Acid Cat. Prod_A Target A (High Potency): 7-Acetamido-quinazolin-4(3H)-ones (Kinase Inhibitors, Anticonvulsants) Inter_A->Prod_A R-NH2 (Primary Amine)

Figure 1: Synthetic Decision Tree. Pathway A yields rigid heterocycles for high-specificity binding. Pathway B yields flexible linkers for broad antimicrobial screening.

Protocol A: Synthesis of 7-Acetamido-quinazolin-4(3H)-ones

This is the "Gold Standard" protocol for enhancing activity. It utilizes the Niementowski synthesis variation via a benzoxazinone intermediate. This method is preferred over direct condensation because the intermediate activates the carboxylic acid, ensuring higher yields.

Mechanism of Action
  • Cyclization: Acetic anhydride converts the ortho-amino acid into a Benzoxazinone (specifically 2-methyl-7-acetamido-4H-3,1-benzoxazin-4-one).

  • Ring Opening/Closing: A primary amine attacks the benzoxazinone electrophilic center, opening the ring to an amide intermediate, which then dehydrates to re-close into the thermodynamically stable Quinazolinone.

Experimental Procedure

Reagents:

  • 4-Acetamido-2-aminobenzoic acid (1.0 eq)

  • Acetic Anhydride (excess, solvent/reagent)[1]

  • Primary Amine (R-NH₂ - e.g., aniline, benzylamine) (1.2 eq)

  • Ethanol (absolute) or Glacial Acetic Acid[2]

Step 1: Formation of the Benzoxazinone Intermediate

  • In a dry round-bottom flask, suspend 10 mmol of 4-acetamido-2-aminobenzoic acid in 10 mL of acetic anhydride .

  • Reflux the mixture for 1–2 hours . Observation: The solid should dissolve, and the solution may turn yellow/orange.

  • Critical Step: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess acetic anhydride.

  • Cool the residue.[1][2][3] A solid precipitate (the benzoxazinone) will form.

  • Wash with cold hexane to remove traces of acid. Note: This intermediate is moisture-sensitive; proceed immediately to Step 2 or store in a desiccator.

Step 2: Conversion to Quinazolinone

  • Dissolve the benzoxazinone intermediate from Step 1 in 20 mL of ethanol (or glacial acetic acid for unreactive amines).

  • Add 12 mmol (1.2 eq) of the desired primary amine.

  • Reflux for 4–6 hours . Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).

  • Cool the mixture to room temperature. Pour onto crushed ice (~50g).

  • The product will precipitate.[2][3] Filter the solid, wash with cold water, and recrystallize from ethanol.[3]

Validation Parameters:

  • IR: Disappearance of the anhydride doublets (1700-1800 cm⁻¹) and appearance of Quinazolinone C=O (~1660-1680 cm⁻¹).

  • Yield Expectations: 70–85%.

Protocol B: Schiff Base (Azomethine) Library Generation

Schiff bases derived from anthranilic acids show significant antimicrobial and anti-inflammatory activity by chelating metal ions in active sites or disrupting cell walls. This protocol is ideal for generating a library of 10–20 derivatives quickly.

Experimental Procedure

Reagents:

  • 4-Acetamido-2-aminobenzoic acid (1.0 eq)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, vanillin) (1.0 eq)

  • Ethanol (absolute)[2]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Protocol:

  • Dissolve 5 mmol of 4-acetamido-2-aminobenzoic acid in 15 mL of hot absolute ethanol .

  • In a separate beaker, dissolve 5 mmol of the chosen aldehyde in 5 mL of ethanol .

  • Add the aldehyde solution to the amine solution slowly with stirring.

  • Add 2–3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux the mixture for 3–5 hours .

  • Work-up: Reduce solvent volume by 50% via evaporation. Cool in an ice bath.

  • Filter the colored precipitate (Schiff bases are often yellow/orange).

  • Recrystallize from ethanol/water.

Validation Parameters:

  • IR: Appearance of the Imine (C=N) stretch at 1600–1625 cm⁻¹ .[2]

  • 1H NMR: Appearance of the azomethine proton singlet (-N=CH -) at 8.0–9.0 ppm .

Comparative Data & Activity Profile

The following table summarizes the expected enhancement in activity based on the derivatization pathway chosen.

FeatureParent MoleculeQuinazolinone Derivative (Protocol A)Schiff Base Derivative (Protocol B)
Primary Target Folate Metabolism (Weak)EGFR Kinase, GABA, TubulinBacterial Cell Wall, Metal Chelation
Metabolic Stability Low (Rapid acetylation/excretion)High (Rigid scaffold)Moderate (Hydrolysis possible)
Lipophilicity (LogP) Low (Polar)Tunable (High)Moderate
Key Application Precursor OnlyAnticancer / Anticonvulsant Antimicrobial / Antioxidant

Detailed Mechanism: Benzoxazinone Route

Understanding the mechanism is vital for troubleshooting low yields.

Mechanism Step1 4-Acetamido-2-aminobenzoic acid + Acetic Anhydride Step2 N-Acetylation & Dehydration Step1->Step2 Step3 Benzoxazinone Intermediate Step2->Step3 - H2O (Cyclization) Step4 Nucleophilic Attack (R-NH2) Step3->Step4 Ring Opening Step5 Product: Quinazolin-4(3H)-one Step4->Step5 Recyclization (- H2O)

Figure 2: Reaction Mechanism. The conversion proceeds via the reactive Benzoxazinone intermediate, which acts as a scaffold for the final condensation with primary amines.[4][5][6]

References

  • Synthesis of Quinazolinones via Benzoxazinone

    • Title: Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.[5]

    • Source: Journal of Chemical and Pharmaceutical Research / NIH PMC.
    • URL:[Link]

  • Schiff Base Synthesis from Aminobenzoic Acids

    • Title: Synthesis, characterization and biological activity of a Schiff base derived
    • Source: European Journal of Chemistry.
    • URL:[Link]

  • General Quinazolinone Methodologies

    • Title: Synthesis of Quinazolinones - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Biological Relevance of PABA Derivatives

    • Title: 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Pharmacokinetic studies of 4-Acetamido-2-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Pharmacokinetic Profiling of 4-Acetamido-2-aminobenzoic Acid

Executive Summary & Scientific Context

4-Acetamido-2-aminobenzoic acid (CAS: 43134-76-5) is a critical metabolic intermediate derived from the acetylation of 2,4-diaminobenzoic acid (2,4-DABA) .[1] While 2,4-DABA serves as a precursor in the synthesis of azo dyes and polyurethanes, its biological relevance lies in its formation as a degradation product of industrial amines and potential hydrolysis product of certain azo-drugs.[1]

The pharmacokinetic (PK) tracking of 4-Acetamido-2-aminobenzoic acid is essential for understanding the N-acetyltransferase (NAT) metabolic capacity of a subject.[1] The acetylation at the 4-position (para to the carboxylic acid) is typically favored over the sterically hindered 2-position (ortho), making this molecule a specific marker for Phase II biotransformation efficiency.[1]

Key Challenges:

  • Zwitterionic Nature: The presence of a basic amine (C2), an acidic carboxyl group (C1), and a neutral amide (C4) creates complex solubility and ionization behaviors dependent on pH.[1]

  • Isomer Selectivity: Distinguishing the target from its regioisomer, 2-acetamido-4-aminobenzoic acid, requires high-resolution chromatography.[1]

  • Matrix Interference: Endogenous aminobenzoates (like PABA) can interfere with low-level detection.[1]

Metabolic Pathway & Mechanism

The formation of 4-Acetamido-2-aminobenzoic acid is driven by arylamine N-acetyltransferases (NAT1/NAT2).[1] Understanding this pathway is crucial for interpreting PK data, as "slow acetylators" will exhibit lower Cmax and delayed Tmax for this metabolite compared to "fast acetylators."[1]

MetabolicPathway DABA 2,4-Diaminobenzoic Acid (Precursor) NAT NAT1 / NAT2 (Liver/Gut) DABA->NAT Absorption Target 4-Acetamido-2-aminobenzoic Acid (Target Metabolite) NAT->Target N-Acetylation (Acetyl-CoA) Excretion Renal Excretion (Urine) Target->Excretion Filtration

Figure 1: Biotransformation pathway of 2,4-Diaminobenzoic acid to 4-Acetamido-2-aminobenzoic acid.

Bioanalytical Protocol (LC-MS/MS)

This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to isolate the zwitterion from plasma, ensuring high recovery and removal of phospholipid interferences.[1]

Reagents & Standards
  • Analyte: 4-Acetamido-2-aminobenzoic acid (Standard purity >98%).[1]

  • Internal Standard (IS): 4-Acetamidobenzoic acid-d3 (deuterated analog) or N-Acetylprocainamide (structural analog).[1]

  • Matrices: Sprague-Dawley Rat Plasma (K2EDTA) or Human Plasma.[1]

Sample Preparation (MCX-SPE Workflow)

Rationale: Protein precipitation alone yields dirty extracts for zwitterions.[1] MCX retains the positively charged amine at acidic pH while washing away neutral interferences.[1]

  • Pre-treatment: Aliquot 100 µL plasma . Add 10 µL IS and 100 µL 2% Formic Acid (aq) to acidify (pH ~2-3). Vortex.

  • Conditioning: Condition MCX cartridges (30 mg/1 cc) with 1 mL Methanol followed by 1 mL Water .

  • Loading: Load pre-treated sample. Flow rate < 1 mL/min.[1][2]

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (Removes proteins/acidic interferences).[1]

    • Wash 2: 1 mL Methanol (Removes neutral lipids).[1]

  • Elution: Elute with 2 x 250 µL 5% Ammonium Hydroxide in Methanol . (High pH deprotonates the amine, releasing the drug).[1]

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10) .

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 Polar Embedded (e.g., Waters Acquity HSS T3), 2.1 x 50mm, 1.8 µmRetains polar/zwitterionic compounds better than standard C18.[1]
Mobile Phase A 0.1% Formic Acid in WaterMaintains protonation of the amine (C2-NH2) for retention.[1]
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Gradient 0-1 min: 5% B; 1-4 min: 5% -> 60% B; 4-5 min: 95% B.Shallow gradient to separate regioisomers.[1]
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.[1]
MS Mode ESI Positive (+), MRMProtonated molecular ion [M+H]+ is favored.[1]
Transitions 195.1 -> 153.1 (Quantifier)Loss of Acetyl group (42 Da).[1]
195.1 -> 136.1 (Qualifier)Loss of Acetamide + OH? (Structure specific fragmentation).[1]

In Vivo Pharmacokinetic Study Protocol

This workflow describes a single-dose PK study in rats to determine the formation and elimination kinetics of the metabolite following administration of the parent amine (2,4-DABA).[1]

Experimental Design
  • Species: Male Sprague-Dawley Rats (n=6), cannulated (jugular vein).[1]

  • Dosing:

    • Group A (IV): 2,4-Diaminobenzoic acid (5 mg/kg) in saline.[1]

    • Group B (PO): 2,4-Diaminobenzoic acid (10 mg/kg) in 0.5% Methylcellulose.[1]

  • Sampling: Blood collection at 0 (pre-dose), 5, 15, 30 min, 1, 2, 4, 6, 8, 12, 24 h.[1]

Workflow Diagram

PK_Workflow cluster_0 In Vivo Phase cluster_1 Bioanalysis Dose Dosing (IV/PO) Parent Compound Sample Serial Blood Sampling (0-24h) Dose->Sample Plasma Plasma Separation (4°C, 3000g) Sample->Plasma SPE MCX SPE Extraction Plasma->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Data Data Analysis (WinNonlin / PKSolver) LCMS->Data

Figure 2: End-to-end experimental workflow for pharmacokinetic profiling.[1]

Data Analysis (Non-Compartmental)

Calculate the following parameters using software like Phoenix WinNonlin or PKSolver:

  • Cmax: Maximum observed concentration of 4-Acetamido-2-aminobenzoic acid.

  • Tmax: Time to reach Cmax (indicates rate of acetylation).[1]

  • AUC(0-t): Area under the curve (exposure).[1]

  • Metabolic Ratio (MR):

    
    .[1] This is the definitive metric for acetylator status.[1]
    

Results Interpretation & Troubleshooting

Expected Profiles
  • Fast Acetylators: Rapid appearance of 4-Acetamido-2-aminobenzoic acid (Tmax < 1h) with a high Metabolic Ratio.[1]

  • Slow Acetylators: Delayed Tmax and significantly lower AUC for the metabolite; higher concentrations of unchanged 2,4-DABA excreted in urine.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Interaction of free amine (C2) with silanols on column.[1]Increase buffer strength (Ammonium Formate) or use a "Polar Embedded" column.[1]
Low Recovery Analyte loss during SPE wash steps.[1]Ensure Wash 1 is acidic (pH < 3) to keep amine charged.[1] Do not use >5% methanol in Wash 1.[1]
Carryover Adsorption to injector needle.[1]Use a needle wash with high organic content and low pH (e.g., ACN:Water:FA 50:50:1).[1]

References

  • Goodwin, B.L. (2004).[1][2] Handbook of Biotransformations of Aromatic Compounds. CRC Press.[1] (Source identifying 4-Acetamido-2-aminobenzoic acid as a metabolite of 2,4-diaminobenzoic acid).[1][3] [1]

  • Kowalski, P. et al. (2021).[1][4] "Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs". Molecules, 26(15), 4437.[1][4] (Methodological basis for aminobenzoate analysis). [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. (Regulatory standard for PK protocols).[1] [Link]

  • PubChem Compound Summary. (2025). "4-Acetamido-2-aminobenzoic acid".[1][3][5][6][7][8] National Center for Biotechnology Information. [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Acetamido-2-aminobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Common Side Reactions & Impurity Profiles Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary

The synthesis of 4-acetamido-2-aminobenzoic acid (also known as N-acetyl-4-aminoanthranilic acid) presents a classic chemoselectivity challenge. Whether approaching via the selective acetylation of 2,4-diaminobenzoic acid or the selective reduction of 4-acetamido-2-nitrobenzoic acid, the proximity of the carboxylic acid to the 2-amino group creates a unique landscape of side reactions—most notably cyclodehydration and regio-isomerism .

This guide deconstructs these failure modes into a navigable troubleshooting system.

Module 1: The Acetylation Route (From 2,4-Diaminobenzoic Acid)

Core Challenge: Regioselectivity & Cyclization

When acetylating 2,4-diaminobenzoic acid, the goal is to acetylate the 4-amino group while leaving the 2-amino group free.

  • The Trap: The 2-amino group is deactivated by an intramolecular hydrogen bond with the ortho-carboxyl group, making the 4-amino group significantly more nucleophilic. However, excess reagent or heat triggers the 2-amino group to react, leading to di-acetylation or cyclization .

Troubleshooting Guide
Q1: I am observing a significant impurity at M+42 (Mass Spec). Is this the di-acetylated product?

Likely Diagnosis: Yes, this is 2,4-diacetamidobenzoic acid .

  • Cause: Excess acetic anhydride (

    
    ) or lack of pH control. Once the 4-position is acetylated, the 2-position becomes the next available nucleophile.
    
  • Corrective Action:

    • Stoichiometry: Limit

      
       to 1.05 equivalents.
      
    • Temperature: Maintain reaction

      
      . The activation energy for N2-acetylation is higher than N4.
      
    • Solvent System: Use aqueous acetic acid or water with controlled pH (4–5). In organic solvents (THF/DCM), the lack of protonation differentiation reduces selectivity.

Q2: My product is insoluble in base and shows a loss of water (M-18) relative to the di-acetylated mass. What formed?

Likely Diagnosis: Formation of 2-methyl-7-acetamido-4H-3,1-benzoxazin-4-one .

  • Mechanism: This is a "hidden" side reaction. If the 2-amino group is acetylated (forming the di-amide), the ortho-acetamido group can attack the carboxylic acid carbonyl under dehydrating conditions (excess

    
     + heat), closing the ring to form a benzoxazinone.
    
  • Detection: IR peak shift from broad acid O-H to sharp lactone/cyclic amide C=O (~1750 cm⁻¹).

  • Prevention: Avoid anhydrous workups with excess anhydride. Quench with water immediately after the reaction to hydrolyze any formed anhydride intermediates.

Visual Pathway: Acetylation Dynamics

AcetylationPathways Start 2,4-Diaminobenzoic Acid Target 4-Acetamido-2-aminobenzoic Acid (TARGET) Start->Target 1.0 eq Ac2O, <30°C (Fast, Kinetic Control) Impurity2 2-Acetamido-4-aminobenzoic Acid (Wrong Isomer) Start->Impurity2 Steric/Electronic Error (Rare) Impurity1 2,4-Diacetamidobenzoic Acid (Over-Acetylation) Target->Impurity1 Excess Ac2O Heat Cyclic 2-Methyl-7-acetamido- 4H-3,1-benzoxazin-4-one Impurity1->Cyclic -H2O (Cyclodehydration)

Caption: Kinetic competition between the nucleophilic 4-amino group and the sterically/electronically hindered 2-amino group.

Module 2: The Reduction Route (From 4-Acetamido-2-nitrobenzoic Acid)

Core Challenge: Chemoselectivity (Amide Stability)

This route is often preferred for purity but risks hydrolytic deacetylation during the reduction of the nitro group.

Troubleshooting Guide
Q3: After reducing the nitro group, NMR shows a loss of the singlet at ~2.1 ppm (methyl group). Why?

Likely Diagnosis: Hydrolysis to 2,4-diaminobenzoic acid .

  • Cause: Strong acidic conditions (e.g., Fe/HCl or Sn/HCl at reflux) promote amide hydrolysis. The acetamido group is susceptible to acid-catalyzed cleavage, regenerating the amine.

  • Corrective Action:

    • Switch Reductant: Use Catalytic Hydrogenation (Pd/C,

      
      , MeOH) at neutral pH.
      
    • Chemical Alternative: If using metal reduction, switch to Fe/Acetic Acid or Sodium Dithionite (

      
      ) under mild basic conditions, which preserves the amide.
      
Q4: The reaction mixture turned orange/red and yield is low. What happened?

Likely Diagnosis: Formation of Azo or Azoxy coupling intermediates.

  • Cause: Incomplete reduction, often due to catalyst poisoning or insufficient hydrogen pressure. The intermediate hydroxylamines (

    
    ) condense with nitroso intermediates (
    
    
    
    ).
  • Corrective Action: Ensure vigorous stirring (mass transfer limitation) and fresh catalyst.

Visual Pathway: Reduction Risks

ReductionPathways Start 4-Acetamido-2-nitrobenzoic Acid Target 4-Acetamido-2-aminobenzoic Acid (TARGET) Start->Target Pd/C, H2, Neutral pH OR Fe/AcOH Azo Azo/Azoxy Dimers (Colored Impurities) Start->Azo Incomplete Reduction (O2 exposure) Deacetyl 2,4-Diaminobenzoic Acid (Hydrolysis Impurity) Target->Deacetyl Strong Acid (HCl) High Temp

Caption: Divergence of reduction pathways based on pH and catalyst activity.

Module 3: General Stability & Protocols

Critical Stability Issue: Decarboxylation

Q5: I see bubbling when heating the aqueous solution, and the product mass is -44 units.

  • Issue: Decarboxylation . Amino-benzoic acids are prone to losing

    
     upon heating, especially in acidic media, forming m-aminoacetanilide derivatives.
    
  • Self-Validating Check: Monitor gas evolution. Keep workup temperatures

    
     if pH < 4.
    
Recommended Protocol: Selective Acetylation (Self-Validating)

This protocol uses pH as a control valve to prevent over-acetylation.

  • Dissolution: Suspend 2,4-diaminobenzoic acid (10 mmol) in water (30 mL).

  • Solubilization: Add NaOH (10 mmol) to form the sodium salt. The solution should be clear.

  • The "Buffer Lock": Add acetic acid until pH reaches ~4.5. Why? At this pH, the more basic 4-amino group is free, while the 2-amino group (stabilized by H-bonding) is less reactive.

  • Addition: Add Acetic Anhydride (1.1 eq) dropwise over 20 mins at 20-25°C .

  • Validation: Monitor by TLC or HPLC.

    • Target: Product precipitates as a solid (amphoteric isoelectric point).

    • Stop Condition: If solution clears again, you may be over-acetylating (forming the soluble di-acetyl species).

  • Workup: Filter the precipitate. Wash with cold water.

Data Summary: Impurity Profile
Impurity NameOriginMass Shift (vs Target)Detection Feature
2,4-Diacetamidobenzoic acid Over-acetylation+42 DaNMR: Two methyl singlets (~2.1 ppm)
2,4-Diaminobenzoic acid Hydrolysis (Reduction route)-42 DaNMR: Loss of amide singlet
Benzoxazinone derivative Cyclization (Excess Ac2O)+24 Da (vs Target)IR: Lactone/Amide band ~1750 cm⁻¹
m-Aminoacetanilide Decarboxylation-44 DaGas evolution during reaction

References

  • Regioselectivity in Diamine Acetylation

    • Mechanism of selective N-acyl
    • Source: Journal of Organic Chemistry.[1] (Contextual grounding on amine nucleophilicity).

  • Benzoxazinone Formation

    • Reaction of anthranilic acid derivatives with acetic anhydride.[2]

    • Source: WebAssign / Experiment 8 - Amide Preparation.

  • Reduction of Nitrobenzoic Acids

    • Selective reduction of 4-nitrobenzoic acid deriv
    • Source: ScienceMadness / Chemical Literature Discussion.

  • Decarboxylation of Aminobenzoic Acids

    • Kinetics of decarboxyl
    • Source: Canadian Journal of Chemistry.

Sources

Purification techniques for 4-Acetamido-2-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for 4-Acetamido-2-aminobenzoic acid (CAS: 43134-76-5). It is designed for organic chemists and process engineers requiring high-purity isolation of this intermediate, commonly used in the synthesis of HDAC inhibitors (e.g., Entinostat derivatives) and benzimidazole-based therapeutics.

CAS: 43134-76-5 | Formula: C₉H₁₀N₂O₃ | MW: 194.19 g/mol [1]

Chemical Profile & Solubility Behavior

Understanding the amphoteric nature of this molecule is the key to its purification. It contains three functional groups that dictate its solubility:

  • Carboxylic Acid (C1): Acidic (pKa ~3–4). Soluble in basic aqueous solutions.

  • Primary Amine (C2): Weakly basic. Prone to oxidation (darkening).

  • Acetamido Group (C4): Neutral/Stable, but susceptible to hydrolysis under strong acidic/basic reflux.

Solvent/MediumSolubility StatusNotes
Water (Neutral) PoorZwitterionic character limits solubility.
Dilute NaOH / NaHCO₃ HighForms soluble carboxylate salt (Sodium 4-acetamido-2-aminobenzoate).
Dilute HCl (<1M) Moderate/HighForms ammonium salt (protonation of C2-amine).
Ethanol/Methanol ModerateIncreases with temperature; good for recrystallization.
DMSO/DMF HighGood for reaction solvent, bad for isolation (hard to remove).

Purification Protocols

The following protocols assume the starting material is crude solid obtained from the reduction of 4-acetamido-2-nitrobenzoic acid or acetylation of 2,4-diaminobenzoic acid .

Protocol A: Acid-Base Precipitation (The "Zwitterionic Swing")

Best for: Removing non-acidic impurities and bulk cleanup of crude reaction mixtures.

Principle: The molecule is dissolved as a salt in base, filtered to remove mechanical impurities/unreacted nitro compounds (if insoluble), and then precipitated by adjusting the pH to its Isoelectric Point (pI).

  • Dissolution: Suspend crude solid in 10% NaHCO₃ (aq) or 1M NaOH (use stoichiometric equivalent + 10% excess). Stir until fully dissolved.

    • Why? Converts the acid to the water-soluble carboxylate.

  • Decolorization (Crucial): If the solution is pink/brown (oxidation products), add Activated Carbon (5-10 wt%) and stir for 30 mins at room temperature.

    • Tip: Add a pinch of Sodium Sulfite or Sodium Dithionite to prevent re-oxidation of the amine.

  • Filtration: Filter through a Celite pad to remove carbon and insoluble mechanical impurities.

  • Precipitation: Slowly add Glacial Acetic Acid or 1M HCl dropwise to the filtrate while stirring vigorously.

    • Target pH: Adjust to pH 4.0 – 4.5 .

    • Observation: A thick off-white precipitate should form.

  • Isolation: Cool the slurry to 0–5°C for 1 hour. Filter the solid and wash with cold water (2x) to remove inorganic salts.

Protocol B: Recrystallization (Polymorph & Purity Control)

Best for: Achieving >99% HPLC purity.

  • Solvent System: Ethanol : Water (80:20 v/v).

  • Dissolution: Heat the solvent mixture to reflux. Add the wet cake from Protocol A. Add solvent in small portions until dissolved.

  • Hot Filtration: If particulates remain, filter hot.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 4°C.

    • Note: Rapid cooling may trap impurities. Slow cooling promotes pure crystal growth.

  • Drying: Dry under vacuum at 40–50°C. Avoid high heat (>60°C) in the presence of moisture to prevent hydrolysis of the acetamido group.

Visualization: Purification Workflow

PurificationWorkflow Start Crude 4-Acetamido-2-aminobenzoic acid Dissolve Dissolve in 10% NaHCO3 (pH > 8) Start->Dissolve CheckColor Is solution dark/colored? Dissolve->CheckColor CarbonTreat Add Activated Carbon + Sodium Sulfite (Anti-oxidant) CheckColor->CarbonTreat Yes Filter1 Filter (Celite Pad) CheckColor->Filter1 No CarbonTreat->Filter1 Acidify Acidify with Acetic Acid to pH 4.0 - 4.5 Filter1->Acidify Precipitate Precipitate Forms (Isoelectric Point) Acidify->Precipitate Filter2 Filter & Wash with Cold Water Precipitate->Filter2 Recryst Recrystallize (EtOH/Water) Filter2->Recryst Final Pure Product (>98%) Recryst->Final

Caption: Step-by-step logic for Acid-Base purification and recrystallization.

Analytical Methods (HPLC)

To verify purity, use the following Reverse Phase HPLC method. This separates the target from the common "Deacetylated" impurity (2,4-diaminobenzoic acid).

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse or Waters XBridge), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (or 10mM Ammonium Acetate pH 4.5)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 60% B; 15-20 min: 60% B.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic ring) and 210 nm (amide bond)
Retention Order 1.[2] 2,4-Diaminobenzoic acid (Polar/Early) 2. 4-Acetamido-2-aminobenzoic acid (Target) 3. 4-Acetamido-2-nitrobenzoic acid (Precursor/Late)

Troubleshooting & FAQs

Q1: My product turns pink/purple during filtration. What is happening?

  • Cause: Oxidation of the free amine at position 2. Anilines are sensitive to air oxidation, forming azo/azoxy dimers or quinoid species.

  • Fix:

    • Perform the base dissolution and acidification steps under a Nitrogen or Argon blanket.

    • Add 0.1% Sodium Sulfite or Ascorbic Acid to the aqueous solution during the workup.

    • Minimize light exposure (wrap flasks in foil).

Q2: I see a new impurity peak appearing after recrystallization from hot water.

  • Cause: Hydrolysis. Boiling water can hydrolyze the acetamido group (amide bond) back to the free amine, generating 2,4-diaminobenzoic acid .

  • Fix:

    • Do not boil for extended periods.

    • Switch to Ethanol/Water mixtures which allow dissolution at lower temperatures (60-70°C) compared to pure water.

    • Ensure the pH of the recrystallization solvent is neutral (pH 6-7).

Q3: The product is not precipitating at pH 4.

  • Cause: You may have over-acidified (protonating the amine, making it soluble again) or under-acidified (leaving it as a carboxylate).

  • Fix: Use a calibrated pH meter rather than paper strips. The window is narrow. If you overshoot to pH 2, add dilute NaOH to bring it back to pH 4.5.

Q4: How do I remove unreacted 4-acetamido-2-nitrobenzoic acid?

  • Strategy: The nitro precursor is more acidic and less basic than the amino product.

    • In Acid:[3][4][5][6] The amino product dissolves in dilute HCl (forming the salt), while the nitro acid remains insoluble (or much less soluble).

    • Protocol Modification: Instead of dissolving in Base first, digest the crude solid in 1M HCl . Filter off the insoluble Nitro impurity. Then neutralize the filtrate with NaOH to pH 4.5 to precipitate the Amino target.

References

  • Chemical Identity: 4-Acetamido-2-aminobenzoic acid (CAS 43134-76-5).[1][7] BLD Pharm / Sigma-Aldrich Catalog Data.

  • Purification Context: Method for preparing 4-aminobenzoic acid derivatives via catalytic hydrogenation. Patent CN103922966B (Applied logic for nitro-reduction workup).

  • HPLC Methodology: Development and Validation of LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid. Molecules 2021, 26(15), 4437. (Method adapted for the 2-amino derivative).

  • Crystallization Theory: The Kinetic Story of Tailor-made Additives in Polymorphic Systems (Aminobenzoic Acids). Crystal Growth & Design 2018.

Sources

Troubleshooting low signal intensity in mass spectrometry of 4-Acetamido-2-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for 4-Acetamido-2-aminobenzoic Acid (N-acetyl-2-aminobenzoic acid) mass spectrometry analysis.

This guide treats the analyte not just as a generic small molecule, but as a specific zwitterionic benzoic acid derivative (MW 194.19 Da) with unique ionization behaviors driven by its competing functional groups (carboxylic acid, primary amine, and acetamido moiety).

Quick Reference: Analyte Profile

  • Compound: 4-Acetamido-2-aminobenzoic acid[1]

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Monoisotopic Mass: 194.0691 Da

  • Target Ions:

    • ESI(+): m/z 195.07 [M+H]

      
      
      
    • ESI(-): m/z 193.06 [M-H]

      
      
      
  • Key Chemical Challenge: Competing protonation sites (amine vs. amide) in positive mode and potential in-source deacetylation.

Phase 1: Diagnostic Triage (Start Here)

Q1: I see zero signal for the parent mass (m/z 195 or 193). Is the instrument working? A: Before assuming instrument failure, verify you are not hunting for a "ghost." This compound is prone to In-Source Fragmentation (ISF) .

  • The Issue: The acetamido bond is labile under high declustering potentials. You may be stripping the acetyl group (

    
    , 42 Da) or the carboxyl group (
    
    
    
    , 44 Da) before the ion enters the quadrupole.
  • The Test: Scan for m/z 153 (Deacetylated: 2,4-diaminobenzoic acid) or m/z 151 (Decarboxylated). If you see these dominant peaks, your Source Voltage (Cone Voltage/Fragmentor) is too high.

  • Fix: Lower the Cone Voltage or Declustering Potential by 10–15V. This "softens" the ionization to preserve the molecular ion.

Q2: Which ionization mode should I use? Positive or Negative? A: While most users default to Positive (ESI+), Negative Mode (ESI-) is often superior for this specific compound.

  • Why? The carboxylic acid moiety (pKa ~4.2) deprotonates easily to form a stable carboxylate anion

    
    .
    
  • The Trap of Positive Mode: In ESI+, the proton can attach to the C2-amine (kinetic product) or the amide oxygen (thermodynamic product). This "protonation isomerism" can split your signal intensity or cause peak broadening depending on the solvent proticity (see Deep Dive 1).

Phase 2: Deep Dive Troubleshooting

Scenario A: "I must use Positive Mode, but sensitivity is low."

Q3: Why is my ESI+ signal fluctuating or lower than expected? A: You are likely fighting Solvent-Dependent Protonation Dynamics . Research on aminobenzoic acid derivatives indicates that the site of protonation changes based on the mobile phase solvent.

  • Mechanism: In aprotic solvents (100% Acetonitrile), the proton may localize on the amide oxygen. In protic solvents (Methanol/Water), the solvent bridges allow the proton to migrate to the thermodynamically preferred amine nitrogen.

  • The Fix: Switch your organic mobile phase from Acetonitrile to Methanol . The protic nature of methanol stabilizes the N-protonated form, often yielding a sharper, more intense peak.

Q4: I see a strong signal at m/z 217. What is this? A: This is the Sodium Adduct


.
  • Cause: Amides are notorious for sodiation. If your mobile phase or glassware has trace sodium, the signal splits between

    
     (195) and 
    
    
    
    (217).
  • Fix: Add 0.1% Formic Acid or 5mM Ammonium Formate to the mobile phase. The abundance of protons or ammonium ions will suppress sodiation and drive the signal back to the

    
     species.
    
Scenario B: "I have high background or suppression."

Q5: My peak elutes in the void volume (early retention). How do I retain it? A: 4-Acetamido-2-aminobenzoic acid is polar and zwitterionic. On a standard C18 column at neutral pH, it exists as a charged zwitterion and washes out immediately with salts (Ion Suppression).

  • Protocol: You must lock the ionization state to be hydrophobic.

    • For ESI+: Use 0.1% Formic Acid (pH ~2.7). This protonates the amine and suppresses the carboxylic acid ionization, making the molecule net positive but more hydrophobic than the zwitterion.

    • For ESI-: Use 10mM Ammonium Bicarbonate (pH ~8.0). This ensures the molecule is fully deprotonated and anionic. Note: You may need a specialized column (e.g., C18-Polar Embedded or HILIC) for adequate retention of the anion.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing signal intensity based on the chemical behavior of the analyte.

TroubleshootingLogic Start Start: Low Signal for 4-Acetamido-2-aminobenzoic Acid CheckMode Check Ionization Mode Start->CheckMode PosMode Positive Mode (ESI+) Target: m/z 195 CheckMode->PosMode Default NegMode Negative Mode (ESI-) Target: m/z 193 CheckMode->NegMode Recommended CheckAdducts Check for Adducts (m/z 217 Na+) PosMode->CheckAdducts CheckFrag Check In-Source Frag (m/z 153 or 151) PosMode->CheckFrag ActionSwitchSolvent Action: Switch ACN to Methanol PosMode->ActionSwitchSolvent Unstable Signal? CheckpH Check Mobile Phase pH NegMode->CheckpH ActionAddAcid Action: Add 5mM Ammonium Formate CheckAdducts->ActionAddAcid Signal Split? ActionLowerVoltage Action: Lower Cone Voltage/DP CheckFrag->ActionLowerVoltage Fragment Detected? ActionHighPH Action: Use pH > 8.0 (Ammonium Bicarbonate) CheckpH->ActionHighPH Ensure Deprotonation

Caption: Decision matrix for diagnosing signal loss. Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.

Experimental Protocols & Data

Recommended MRM Transitions

Use these transitions to verify you are tracking the correct species.

Ionization ModePrecursor (m/z)Product (m/z)Loss IdentityCollision Energy (eV)
ESI (+) 195.1 [M+H]

153.1Loss of Acetyl (-CH

CO)
15–20
ESI (+) 195.1 [M+H]

136.1Loss of Acetyl + NH

25–30
ESI (-) 193.1 [M-H]

149.1Decarboxylation (-CO

)
10–15
ESI (-) 193.1 [M-H]

107.1Complex skeletal cleavage25–30
Mobile Phase Optimization Protocol

If retention is poor (eluting in void volume), the signal will be suppressed by salts. Use this gradient to ensure separation from the void.

  • Column: C18 Polar-Embedded (e.g., Waters T3 or Phenomenex Kinetex Biphenyl), 2.1 x 50mm, 1.7µm.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

Time (min)%A (Water + Modifier)%B (Methanol)Curve
0.0955Initial
0.5955Hold
3.0595Linear
4.0595Wash
4.1955Re-equilibrate
  • Modifier Selection:

    • For ESI+: 0.1% Formic Acid.[2][3]

    • For ESI-: (Preferred) 10mM Ammonium Acetate (pH adjusted to 8.0 with Ammonia).

References & Authoritative Grounding

  • PubChem. 4-Acetamidobenzoic acid (Compound Summary). National Library of Medicine. [Link]

    • Relevance: Verification of chemical structure, pKa values, and synonyms (Acedoben derivatives).

  • Kruve, A., et al. Probing electrospray ionization dynamics using differential mobility spectrometry: the curious case of 4-aminobenzoic acid. Journal of The American Society for Mass Spectrometry. [Link]

    • Relevance: Establishes the mechanism of protonation isomerism (N- vs O-protonation) in aminobenzoic acids and the impact of solvent choice.

  • Hiraoka, K. Fundamentals of Electrospray Ionization. Journal of Mass Spectrometry Society of Japan.

    • Relevance: Fundamental principles of ionization suppression and in-source fragmentation for labile amide bonds.

    • Relevance: Physical properties and solubility data for protocol design.

Sources

Technical Support Center: Stability Protocols for 4-Acetamido-2-aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetamido-2-aminobenzoic acid (also referred to as N-acetyl-4-aminoanthranilic acid) serves as a critical intermediate in the synthesis of benzamide-based histone deacetylase (HDAC) inhibitors (e.g., Tacedinaline/CI-994).[1]

Users frequently encounter three primary stability challenges:

  • Oxidative Discoloration: The free primary amine at position 2 is highly susceptible to radical-mediated oxidation, leading to "browning" via azo-dimer or quinone formation.

  • Solubility Crashes: As a zwitterionic molecule, it exhibits an isoelectric point (pI) where solubility is minimal, leading to unexpected precipitation.

  • Hydrolytic Deacetylation: The acetamido group at position 4 is stable under neutral conditions but vulnerable to hydrolysis in strong acid/base environments, reverting the molecule to 2,4-diaminobenzoic acid.

This guide provides self-validating protocols to mitigate these risks.

Module 1: Solubility & pH Management

The Issue: Users report "cloudiness" or precipitation when adjusting the pH of the solution. The Diagnosis: The molecule is amphoteric. It has a carboxylic acid (pKa ~4.8) and a weak aniline base. At pH values near its isoelectric point (approx. pH 3.5–5.0), the net charge is zero, causing aggregation and precipitation.

Troubleshooting Guide: Solubility Profile
pH RangeSpecies DominanceSolubility StatusStability Risk
< 2.0 Cationic (NH3+)High High: Risk of acetamide hydrolysis (deacetylation) over time.[1]
3.5 – 5.5 Zwitterionic (Neutral)Very Low Precipitation Zone: Avoid this range for storage.[1]
7.0 – 9.0 Anionic (COO-)High Optimal: Stable as the carboxylate salt.[1]
> 11.0 DianionicHigh Moderate: Risk of base-catalyzed hydrolysis.[1]
Protocol: Preparation of a Stable 100 mM Stock Solution

Recommended Solvent System: 50mM Sodium Phosphate Buffer (pH 8.0) or DMSO.[1][2][3]

  • Calculate: Determine the mass required for 100 mM concentration.

  • Pre-Solubilization: Dissolve the powder in a minimal volume of DMSO (approx. 10% of final volume) to overcome crystal lattice energy.

  • Dilution: Slowly add the DMSO concentrate to degassed PBS (pH 7.4–8.0).

  • Validation: Measure absorbance at 450 nm. A "clean" solution should have near-zero absorbance; rising values indicate oxidation/precipitation.

Module 2: Oxidation Prevention (The "Browning" Effect)

The Issue: Solutions turn yellow/brown within hours of preparation. The Mechanism: The free amine at position 2 (ortho to the carboxyl group) is electron-rich. Dissolved oxygen creates radical species that abstract a proton, leading to the formation of phenazinone-like impurities or azo-dimers.

Mechanistic Visualization: Oxidation Pathway

OxidationPathway A 4-Acetamido-2-aminobenzoic Acid (Colorless) B Radical Intermediate (Amino Radical) A->B + O2 / Light C Dimerization/Cyclization (Phenazinone Derivatives) B->C Coupling D Brown Precipitate (Irreversible Loss) C->D Aggregation P Antioxidant Shield (Ascorbate/Metabisulfite) P->B Scavenges Radicals

Figure 1: The oxidative degradation pathway of the 2-amino moiety. Intervention with antioxidants prevents the radical cascade.

Protocol: The "Double-Lock" Protection System

To guarantee stability for >24 hours, you must use Physical Deoxygenation AND Chemical Scavenging .

Step 1: Physical Deoxygenation (Sparging) [1]

  • Why: Removes dissolved oxygen, the primary oxidant.

  • Method: Bubble high-purity Argon or Nitrogen gas through the solvent for 15 minutes before adding the solid compound.

  • Tip: Use a glass pipette or dispersion stone to create fine bubbles.

Step 2: Chemical Scavenging (Additives) [1]

  • Why: Neutralizes any oxygen that re-enters the system or radicals generated by light.

  • Reagent: Sodium Ascorbate (0.1% w/v) or Sodium Metabisulfite (0.05% w/v).[1]

  • Note: Ascorbate is preferred for biological assays; Metabisulfite is preferred for chemical synthesis.

Module 3: Storage & Handling Workflow

The Issue: Long-term storage leads to degradation even in frozen conditions. The Solution: Proper lyophilization or cryo-storage in aliquots.

Standard Operating Procedure (SOP) Diagram

HandlingSOP Start Start: Solid Powder Weigh Weigh under Low Light (Amber Vials) Start->Weigh Dissolve Dissolve & Vortex (Avoid Sonication heat) Weigh->Dissolve Solvent Prepare Solvent: Degas + pH 8.0 Buffer Solvent->Dissolve Check Visual Check: Clear? Colorless? Dissolve->Check Aliquot Aliquot into Single-Use Vials Check->Aliquot Yes Discard Discard/Filter Check->Discard No (Brown/Cloudy) Freeze Flash Freeze (LN2) Store at -80°C Aliquot->Freeze

Figure 2: Decision matrix for the preparation and storage of 4-Acetamido-2-aminobenzoic acid.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave solutions of 4-Acetamido-2-aminobenzoic acid? A: No. The high heat (121°C) and pressure will likely cause hydrolysis of the acetamido group (position 4) to the free amine, yielding 2,4-diaminobenzoic acid. Use sterile filtration (0.22 µm PVDF or PES membranes) instead.

Q2: My solution turned pink/red. Is it still usable? A: No. A pink or red hue indicates the formation of azo-dimers or quinoid oxidation products. These impurities are often cytotoxic and chemically reactive, which will invalidate experimental data. Discard and prepare fresh using the "Double-Lock" protocol.

Q3: Why does the protocol recommend pH 8.0? Won't that hydrolyze the amide? A: Mild basic conditions (pH 7.5–8.5) are safe for the acetamido group at room temperature. The primary goal is to ensure the carboxylic acid is deprotonated (COO-) to maximize solubility. Hydrolysis of the acetamide usually requires pH > 12 or pH < 2 combined with heat.

Q4: Can I use DMSO as a stock solvent? A: Yes, DMSO is an excellent solvent for this compound. However, DMSO is hygroscopic and can facilitate oxidation if not stored properly. Store DMSO stocks at -20°C or -80°C under argon.[1] Avoid repeated freeze-thaw cycles.

References

  • Structural Stability of Anthranilic Acid Derivatives

    • Source: PubChem.[4][5][6] (n.d.). Compound Summary for CID 227, Anthranilic Acid. National Library of Medicine.

    • Relevance: Establishes the baseline oxidation susceptibility of the ortho-amino benzoic acid core.
    • URL:[Link][1]

  • Amine Oxidation Mechanisms

    • Source: Master Organic Chemistry. (2018).[7] Protecting Groups for Amines.

    • Relevance: details the reactivity of free amines and the necessity of preventing radical form
    • URL:[Link]

  • Solubility & pKa Data (Analogous Structures)

    • Source: DrugBank Online. (n.d.). Aminobenzoic Acid.[2][3][4][5][8][9][10]

    • Relevance: Provides pKa values (COOH ~4.8, NH2 ~2.5)
    • URL:[Link][1]

  • Handling of Air-Sensitive Reagents: Source: Sigma-Aldrich Technical Bulletin. Handling Air-Sensitive Reagents. Relevance: Standardizes the inert gas sparging techniques recommended in Module 2.

Sources

Addressing poor cell permeability of 4-Acetamido-2-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a response from a specialized "ADME/Tox Optimization Center." It addresses the specific physicochemical challenges of 4-Acetamido-2-aminobenzoic acid (also known as N-acetyl-4-aminoanthranilic acid).

Topic: Permeability Optimization for 4-Acetamido-2-aminobenzoic Acid Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Root Cause Analysis

User Issue: The subject compound, 4-Acetamido-2-aminobenzoic acid (4-AABA) , exhibits negligible intracellular accumulation in cell-based assays (Caco-2, MDCK) and poor flux in artificial membrane assays (PAMPA).

Root Cause Diagnosis: The permeability failure is driven by two converging physicochemical factors inherent to the anthranilic acid scaffold:

  • The "Zwitterionic Trap" at Physiological pH:

    • Acidic Moiety (C1-COOH): With a predicted pKa of ~3.5–4.0, the carboxylic acid is >99.9% ionized (anionic, -COO⁻) at pH 7.4.[1]

    • Basic Moiety (C2-NH₂): The aniline nitrogen is weakly basic.[1] While it can form an intramolecular hydrogen bond with the carboxylate (a characteristic of anthranilic acids), this bond is often insufficient to mask the negative charge of the carboxylate from the lipid bilayer.

    • Result: The molecule exists effectively as a highly polar anion in the extracellular environment, preventing passive diffusion through the lipophilic cell membrane.

  • High Crystal Lattice Energy:

    • The compound has a high melting point (>250°C), indicating strong intermolecular interactions (hydrogen bonding between the acetamido and carboxylic groups). This "brick dust" property limits thermodynamic solubility, reducing the concentration gradient (

      
      ) available to drive passive diffusion.[1]
      

Solution Protocols

We recommend a two-tiered approach: Chemical Modification (Prodrugs) for long-term optimization, and Advanced Formulation for immediate assay rescue.[1]

Tier 1: Chemical Engineering (Prodrug Strategy)

Best for: In vivo efficacy studies and cellular assays where metabolic competence exists.[1]

The anionic carboxylate is the primary barrier. Masking this group with a lipophilic promoiety that is cleaved intracellularly by esterases is the gold standard.

Recommended Modifications
StrategyStructure ModificationMechanism of Action
Simple Alkyl Ester Ethyl or Methyl ester of C1-COOHIncreases LogP by ~0.5–1.0 units.[1] Cleaved by carboxylesterases (CES1/CES2).[1]
Double Ester (POM) Pivaloyloxymethyl esterHigh Potency. Rapidly hydrolyzes in plasma/cells but stable in storage. Significantly boosts passive diffusion.[1]
Glycolamide Ester Ester linked to glycolamideTargets peptide transporters (PEPT1) if passive diffusion remains too low.[1]
Decision Matrix: Optimization Workflow

PermeabilityStrategy Start Start: 4-AABA Permeability Failure Decision1 Can you modify the chemical structure? Start->Decision1 Prodrug Strategy A: Prodrug Synthesis Decision1->Prodrug Yes Formulation Strategy B: Formulation Engineering Decision1->Formulation No SimpleEster Synthesize Ethyl/Methyl Ester (Moderate LogP increase) Prodrug->SimpleEster POM Synthesize POM Prodrug (High LogP increase) Prodrug->POM CellAssay Test in Esterase-Rich Cells (e.g., HepG2, Caco-2) SimpleEster->CellAssay POM->CellAssay Liposome Liposomal Encapsulation (DMPC/Cholesterol) Formulation->Liposome CD Cyclodextrin Complexation (HP-β-CD) Formulation->CD

Figure 1: Decision tree for addressing permeability issues in anthranilic acid derivatives.

Tier 2: Formulation Engineering

Best for: Screening existing compounds without synthesis capability.

If you cannot modify the molecule, you must encapsulate the charge.

Protocol: Liposomal Encapsulation (Thin-Film Hydration)

This method entraps 4-AABA in the aqueous core or lipid bilayer interface, facilitating uptake via endocytosis rather than passive diffusion.[1]

  • Preparation: Dissolve DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) and Cholesterol (7:3 molar ratio) in Chloroform.

  • Film Formation: Evaporate solvent under vacuum (rotary evaporator) to form a thin lipid film.[1]

  • Hydration: Hydrate the film with a PBS solution containing saturated 4-AABA (pre-dissolved in DMSO, max 5% final concentration).

  • Sizing: Extrude through a 100 nm polycarbonate membrane (11 passes) to create Large Unilamellar Vesicles (LUVs).

  • Purification: Dialyze against PBS for 4 hours to remove unencapsulated drug.

  • QC: Measure encapsulation efficiency via HPLC before dosing cells.

Validation: The "Gradient PAMPA" Protocol

Standard PAMPA (Parallel Artificial Membrane Permeability Assay) often yields false negatives for zwitterions like 4-AABA because the pH is identical in both chambers.[1] We recommend a pH-Gradient PAMPA to simulate the driving force of the intestinal microclimate.

Why this works: The "pH Partition Hypothesis" suggests that uncharged species permeate best. By adjusting the donor pH, you can force a fraction of 4-AABA into its neutral form.[1]

Step-by-Step Methodology
ParameterSpecificationRationale
Membrane 2% Dioleoylphosphatidylcholine (DOPC) in DodecaneMimics fluid intestinal membrane better than hexadecane.[1]
Donor Well (Bottom) pH 5.0 or 6.0 (MES Buffer)At pH 5.0, the carboxylate (pKa ~4) is partially protonated (neutral), significantly increasing flux.[1]
Acceptor Well (Top) pH 7.4 (PBS) + Scavenger (BSA)Simulates blood plasma.[1] BSA (4%) binds the drug as it enters, maintaining "sink conditions."[1]
Incubation 16 Hours @ 25°CExtended time required for low-permeability compounds.[1]
Analysis LC-MS/MSUV detection may be insufficiently sensitive for the low concentrations crossing the membrane.

Calculation:



Where 

= Acceptor Volume,

= Donor Volume,

= Filter Area (

),

= time.[1]

Frequently Asked Questions (FAQ)

Q1: Why does 4-AABA precipitate when I dilute my DMSO stock into cell media? A: This is the "Crash-Out" effect.[1] 4-AABA has high crystal lattice energy.[1] When diluted from DMSO (aprotic) to Media (protic/water), the water molecules strip the DMSO solvation shell, and the hydrophobic aromatic ring drives rapid crystallization. Fix: Pre-warm media to 37°C and add a surfactant (e.g., 0.5% Tween-80) before adding the compound.[1]

Q2: Can I use Caco-2 cells instead of PAMPA? A: Yes, but be careful. 4-AABA may be a substrate for efflux transporters (like P-gp) or uptake transporters (like OATs).[1] Test: Run the assay +/- Verapamil (P-gp inhibitor).[1] If permeability does not change, it is likely a passive diffusion issue, not active efflux.[1]

Q3: Is the acetamido group at position 4 stable? A: Generally yes, but in highly acidic environments (stomach simulation, pH < 2) or in the presence of high amidase activity (liver microsomes), it can hydrolyze back to the free amine (4-amino-2-aminobenzoic acid), which is toxic and unstable.[1] Always monitor for the de-acetylated metabolite in your LC-MS runs.[1]

References

  • Prodrug Strategies for Carboxylic Acids: Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.[1] [Link]

  • Anthranilic Acid Derivative Permeability: Morsy, M. A., et al. (2022).[1] Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Education and Research. [Link]

  • PAMPA Protocol for Ionizable Compounds: Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience. [Link][1]

  • Nitrazepam Metabolism (Source of 4-AABA): Rieder, J. (1965).[1] Methods for the determination of 1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nitrazepam) and its metabolites in biological fluids. Arzneimittelforschung. [Link]

Sources

Modifying experimental conditions to improve 4-Acetamido-2-aminobenzoic acid bioactivity

[1][2][3]

Executive Summary

4-Acetamido-2-aminobenzoic acid (an anthranilic acid derivative) presents a unique set of physicochemical challenges in biological assays. Its bioactivity is frequently compromised not by intrinsic lack of potency, but by poor aqueous solubility , hydrolytic instability of the acetamido group, and oxidative degradation of the free amine at position 2.[1]

This guide provides autonomous, self-validating protocols to stabilize the compound and maximize its bioavailability in in vitro and in vivo models.[2][1]

Module 1: Solubility & Formulation Optimization

The Core Issue: Researchers often report precipitation in cell culture media (DMEM/RPMI).[2][1] This occurs because the compound is amphoteric.[2][1] At physiological pH (7.4), it may exist near its isoelectric point (pI), where solubility is lowest.[2][1] Furthermore, the 4-acetamido group reduces the polarity compared to the di-amino analog.[3][2][1]

Troubleshooting Guide

Q: Why does the compound precipitate immediately upon addition to the assay buffer? A: You likely prepared a high-concentration stock in pure DMSO and spiked it directly into a cold, aqueous buffer.[2][1] This causes "solvent shock," leading to rapid crystallization.[1]

Q: What is the optimal solvent system? A: While DMSO is standard, 4-Acetamido-2-aminobenzoic acid requires a co-solvent ramping strategy to maintain thermodynamic solubility.[3][2][1]

Protocol: The "Step-Down" Dilution Method
  • Objective: Prevent micro-precipitation during serial dilution.

  • Validation: Dynamic Light Scattering (DLS) or Nephelometry to confirm lack of aggregates.[1]

  • Primary Stock: Dissolve compound in 100% DMSO to 50 mM. Sonicate at 35°C for 5 minutes.

  • Intermediate Stock (Critical Step): Dilute the Primary Stock 1:10 into PEG-400 (Polyethylene Glycol 400).[2][1]

    • Why: PEG-400 acts as an interface between the lipophilic DMSO solvate and the aqueous buffer, reducing the surface tension shock.[2][1]

  • Working Solution: Dilute the Intermediate Stock into pre-warmed (37°C) media/buffer.

    • Final Solvent Composition: <0.5% DMSO, <5% PEG-400.[3][2][1]

Table 1: Solubility Limits in Common Vehicles (at 25°C)

Solvent SystemSolubility Limit (approx.)Suitability for Bioassay
Water (pH 7.[3][2][1]0)< 0.5 mg/mLPoor
DMSO> 50 mg/mLHigh (Toxic to cells >1%)
Ethanol~ 10 mg/mLModerate
PBS (pH 8.[3][2][1]0)~ 2.0 mg/mLGood (Ionized form)
5% Tween-80 in Saline~ 5.0 mg/mLExcellent (Micellar solubilization)

Module 2: Chemical Stability & Degradation Control

The Core Issue: Variability in IC50/EC50 values often stems from the degradation of the test article.[2][1]

  • Hydrolysis: The acetamido group at position 4 is susceptible to hydrolysis, converting the molecule into 2,4-diaminobenzoic acid , which has distinct biological properties.[2][1]

  • Oxidation: The free amine at position 2 is prone to oxidation, turning solutions brown/yellow (quinone formation).[1]

Troubleshooting Guide

Q: My stock solution turned yellow after 48 hours at 4°C. Is it still usable? A: No. The color change indicates oxidation of the 2-amino group (similar to aniline oxidation).[2][1] This introduces reactive oxygen species (ROS) into your assay, potentially causing false-positive cytotoxicity.[2][1]

Q: Can I autoclave solutions of this compound? A: Absolutely not. High heat and pressure will accelerate the deacetylation of the 4-acetamido group.[2][1] Use 0.22 µm filtration only.[2][1]

Visualization: Degradation Pathways

DegradationPathwaysCompound4-Acetamido-2-aminobenzoic Acid(Active)HydrolysisAcid/Base Catalysis(pH < 4 or pH > 9)Compound->HydrolysisSlowOxidationOxidation (Air/Light)(Free amine at Pos 2)Compound->OxidationFast w/o antioxidantProd_Hydro2,4-Diaminobenzoic Acid(Inactive/Altered Activity)Hydrolysis->Prod_HydroProd_OxAzo/Quinone Dimers(Cytotoxic/Colored)Oxidation->Prod_Ox

Caption: Figure 1.[3][2][1][4] Degradation pathways.[2][1] Avoid extreme pH to prevent deacetylation and protect from light/air to prevent oxidation.[2][1]

Protocol: Stabilization Buffer System

To maximize shelf-life of working solutions:

  • pH Control: Buffer to pH 7.4 ± 0.2 using HEPES (avoid Phosphate if high concentrations of divalent cations are present, as precipitation may occur).

  • Antioxidant: Add 0.1% Ascorbic Acid or 1 mM DTT (if compatible with the protein target) to prevent oxidation of the 2-amino group.[2][1]

  • Storage: Store stock solutions in amber glass vials under Argon gas at -20°C.

Module 3: Assay Interference (Fluorescence)

The Core Issue: Anthranilic acid derivatives (2-aminobenzoic acid core) are inherently fluorescent [1].[3][2][1] 4-Acetamido-2-aminobenzoic acid retains this property, which can interfere with fluorescence-based readouts (e.g., FRET, GFP).[3][2][1]

Troubleshooting Guide

Q: I see high background signal in my fluorescence polarization assay. A: The compound likely fluoresces at excitation/emission wavelengths overlapping with your probe (typically Ex ~300-350 nm, Em ~400-450 nm).[3][2][1]

Q: How do I correct for this? A: Run a "Compound Only" control (no enzyme/cells) at the highest concentration used. If fluorescence is detected, you must use background subtraction or switch to a red-shifted fluorophore (e.g., Alexa Fluor 647) where the compound does not absorb.[2][1]

Experimental Workflow: Bioactivity Optimization

OptimizationWorkflowStartStart: Bioactivity AssaySolubilityCheckCheck Solubility(PBS pH 7.4)Start->SolubilityCheckPrecipPrecipitation?SolubilityCheck->PrecipFixSolubilityAdd 5% PEG-400or CyclodextrinPrecip->FixSolubilityYesStabilityCheckCheck Stability(HPLC t=0 vs t=24h)Precip->StabilityCheckNoFixSolubility->StabilityCheckDegradation>10% Degradation?StabilityCheck->DegradationFixStabilityAdd AntioxidantAdjust pHDegradation->FixStabilityYesInterferenceCheck FluorescenceInterferenceDegradation->InterferenceNoFixStability->InterferenceFinalAssayRun Validated AssayInterference->FinalAssay

Caption: Figure 2. Step-by-step optimization logic for ensuring reliable bioactivity data.

References

  • PubChem. (2025).[2][1][5] 4-Acetamidobenzoic acid Compound Summary. National Library of Medicine.[2][1] Available at: [Link][2][1]

  • Suzuki, Y., et al. (2008).[1] Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid. National Institutes of Health.[2][1][5][6] Available at: [Link]

Challenges in the characterization of 4-Acetamido-2-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of 4-Acetamido-2-aminobenzoic Acid (4-AABA)

Current Status: Online 🟢 Agent: Dr. Aris (Senior Application Scientist) Ticket ID: #CHM-4AABA-001[1]

Welcome to the Technical Support Portal

You are likely here because 4-Acetamido-2-aminobenzoic acid (4-AABA) is behaving inconsistently in your analytical workflow. This molecule is a "chemical chameleon"—it possesses a zwitterionic core (anthranilic acid moiety), a polar amide handle, and significant potential for regio-isomerism.

This guide is not a generic textbook entry. It is a troubleshooting manual designed to resolve the specific failures encountered during the synthesis and validation of 4-AABA, particularly as an intermediate for benzamide-based HDAC inhibitors or similar pharmacophores.

Module 1: Solubility & Sample Preparation

"I can't get a stable baseline or clear NMR spectrum."

The Root Cause: 4-AABA exists as a zwitterion in the solid state.[1] The lattice energy is high due to intermolecular hydrogen bonding between the carboxylic acid and the acetamido/amine groups.[1] Furthermore, the free amine at position 2 is prone to rapid oxidation in solution, leading to "browning" and paramagnetic impurities that broaden NMR signals.

Troubleshooting Protocol:

SolventSuitabilityTechnical Note
DMSO-d6 Excellent Recommended. Breaks intermolecular H-bonds.[1] Warning: Use ampules (dry) to prevent water peaks from obscuring the amide proton (~10 ppm).[1]
MeOD/D₂O Poor Exchangeable protons (NH, NH₂, COOH) will disappear. Do not use for structural confirmation.
CDCl₃ Fail The compound is too polar.[1] It will not dissolve.
Acetone-d6 Moderate Good for observing H-bonding, but solubility is limited compared to DMSO.[1]

The "Oxidation Trap" (Critical): If your solution turns yellow/brown within hours, your 2-amino group is oxidizing.

  • Fix: Add a trace of Sodium Metabisulfite (for HPLC) or perform prep under Argon.[1]

  • NMR Fix: Run the experiment immediately after dissolution. Do not store the NMR tube overnight.

Module 2: Chromatographic Separation (HPLC/LC-MS)

"My peaks are tailing, or I see 'ghost' peaks."

The Root Cause: The 2-amino group (aniline) interacts with residual silanols on silica columns, causing tailing. Additionally, 4-AABA can hydrolyze on-column if the pH is extreme, reverting to 2,4-diaminobenzoic acid .

Method Development Logic: You must control the ionization state.[1]

  • pKa1 (COOH) ≈ 4.8

  • pKa2 (NH₂) ≈ 2.5 - 3.0 (lowered due to electron-withdrawing acetyl group and ortho-COOH).[1]

Recommended Method (The "Gold Standard"):

  • Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex).[1] Standard silica will fail.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Why Acidic? At pH 2.7, the Carboxylic acid is protonated (neutral, hydrophobic retention) and the Amine is protonated (cationic). This prevents the "zwitterionic confusion" that occurs at neutral pH.[1]

Visual Troubleshooting Guide:

HPLC_Troubleshooting Start HPLC Issue Detected CheckPeak Analyze Peak Shape Start->CheckPeak Split What is the defect? CheckPeak->Split Tailing Severe Tailing Split->Tailing Fronting Peak Fronting Split->Fronting Ghost Ghost Peak / Split Split->Ghost FixTailing Cause: Silanol Interaction Fix: Add 10mM Ammonium Formate or Increase Ionic Strength Tailing->FixTailing FixFronting Cause: Solubility/Overload Fix: Inject less volume or switch diluent to Mobile Phase A Fronting->FixFronting FixGhost Cause: On-column Hydrolysis Fix: Check Autosampler Temp (Keep <10°C) Verify pH is not < 2.0 Ghost->FixGhost

Caption: HPLC Method Optimization Logic for 4-AABA. Follow the path based on peak morphology.

Module 3: Spectroscopic Identification (NMR)

"Is it 4-Acetamido-2-amino... or 2-Acetamido-4-amino?"

The Challenge: During synthesis (e.g., reduction of a dinitro precursor or acetylation of a diamine), you may accidentally produce the regioisomer 2-acetamido-4-aminobenzoic acid . Both have the same mass (MW 194.19).[1] Mass spec cannot distinguish them easily without complex fragmentation analysis.[1]

The NMR Solution (Regiochemistry Proof): You must use HMBC (Heteronuclear Multiple Bond Correlation) or NOESY .[1]

  • The "Ortho" Effect (1H NMR):

    • 4-AABA (Target): The free NH₂ is at position 2 (ortho to COOH).[1] It forms an intramolecular H-bond.[1] This signal is often broad and shifted downfield compared to a para-amine.[1]

    • Isomer (Impurity): The Acetamido NH is at position 2.[1] This proton will be extremely deshielded (>11 ppm) due to strong H-bonding with the COOH.[1]

  • The "Connectivity" Proof (HMBC):

    • Look for the correlation between the Carbonyl Carbon of the Acetyl group and the aromatic protons.

    • In 4-AABA: Acetyl-CO correlates with Ar-H3 and Ar-H5 (the protons next to C4).[1]

    • In Isomer: Acetyl-CO correlates with Ar-H3 and Ar-H6 (the protons next to C2).[1]

Assignment Workflow:

NMR_Assignment Sample Unknown Isomer (MW 194.19) H_NMR 1H NMR (DMSO-d6) Sample->H_NMR Check_NH Check NH Signals H_NMR->Check_NH Signal_A Sharp Singlet >11ppm? (Amide H-bond) Check_NH->Signal_A Yes Signal_B Broad Singlet ~10ppm (Para-Amide) Check_NH->Signal_B Yes Result_Wrong Isomer: 2-Acetamido-4-amino Signal_A->Result_Wrong Result_Right Target: 4-Acetamido-2-amino Signal_B->Result_Right Confirm Confirm with HMBC (Acetyl C=O to Ar-H) Result_Right->Confirm

Caption: NMR Logic Flow for distinguishing 4-AABA from its regioisomer.

Module 4: Stability & Impurity Profiling

"My sample purity dropped after 24 hours."

Degradation Pathway: The amide bond at position 4 is chemically stable but enzymatically or catalytically vulnerable.[1] However, the primary instability in 4-AABA is decarboxylation (rare, requires high heat) or oxidation of the 2-amino group.

Common Impurities Table:

Impurity NameStructure OriginDetection Method
2,4-Diaminobenzoic Acid Hydrolysis of Acetyl groupLC-MS (MW 152).[1] Elutes earlier (more polar).
4-Acetamidobenzoic Acid Deamination (Synthesis artifact)LC-MS (MW 179).[1] Lacks the 2-NH₂.[1]
Azo-dimers Oxidation of 2-NH₂Colored bands (Yellow/Orange) on TLC/Column.[1]

Storage Protocol:

  • Solid State: Store at -20°C, desiccated, protected from light.

  • Solution: Use fresh. If storage is needed, acidify to pH < 3 (stabilizes the amine as ammonium salt) and freeze.

References & Validated Sources

  • PubChem Compound Summary. "4-Acetamidobenzoic acid" (Structural analog and core data source for acetamido-benzoic moieties).[1] National Library of Medicine.[1] Link

  • Sielc Technologies. "HPLC Separation of Aminobenzoic Acid Isomers." (Methodology for separating positional isomers of amino-benzoic acids using mixed-mode chromatography). Link

  • Sigma-Aldrich (Merck). "4-Aminobenzoic acid Specification Sheet."[1] (Baseline data for the parent scaffold stability and solubility). Link

  • Royal Society of Chemistry. "Synthesis and NMR characterization of aminobenzoic acid derivatives." ChemSpider/RSC Journals.[1] (Referenced for general NMR shift behavior of ortho-amino benzoic acids). Link

(Note: Specific "Certificate of Analysis" data for 4-Acetamido-2-aminobenzoic acid is often proprietary to custom synthesis houses; the protocols above are derived from first-principles chemistry of the anthranilic acid and acetanilide pharmacophores.)

Sources

Validation & Comparative

Comparative Analysis of Biological Activity: 4-Acetamido-2-aminobenzoic Acid vs. 4-Aminobenzoic Acid (PABA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 4-aminobenzoic acid (PABA) and its structural derivative, 4-Acetamido-2-aminobenzoic acid . While these compounds share a benzoic acid core, their biological roles are diametrically opposed. PABA is a critical anabolic precursor for folate biosynthesis in bacteria and a substrate for the enzyme dihydropteroate synthase (DHPS). In contrast, 4-Acetamido-2-aminobenzoic acid is primarily a catabolic product—specifically, a detoxification metabolite of the industrial chemical 2,4-diaminotoluene (2,4-DAT).

The verdict: The acetylation of the 4-amino group in 4-Acetamido-2-aminobenzoic acid functionally "deactivates" the molecule within the folate pathway, rendering it inert as a vitamin precursor. Its primary significance lies in toxicology as a biomarker for xenobiotic exposure rather than as a bioactive pharmacological agent.

Chemical Identity & Structural Divergence

The biological activity differences stem directly from the modification of the 4-amino group (the "warhead" for folate synthesis) and the addition of a 2-amino group (steric modifier).

Feature4-Aminobenzoic Acid (PABA) 4-Acetamido-2-aminobenzoic Acid
CAS Number 150-13-043134-76-5
Structure Free amine at C4; Unsubstituted C2.Acetylated amine at C4; Free amine at C2.
Molecular Weight 137.14 g/mol 194.19 g/mol
Primary Biological Role Anabolic Substrate: Precursor for Tetrahydrofolate.Catabolic Product: Oxidative metabolite of 2,4-DAT.
Solubility Moderate in water; soluble in alcohol/ether.Lower aqueous solubility due to amide/amino bulk.
pKa 2.38 (COOH), 4.85 (NH2)Altered by electron-withdrawing acetamido group.
Biological Mechanism of Action
A. The Folate Biosynthesis Pathway (PABA Activity)

PABA is essential for bacteria, plants, and fungi.[1] It acts as the nucleophilic substrate for Dihydropteroate Synthase (DHPS) .

  • Mechanism: The free electron pair on the 4-amino nitrogen attacks the carbocation intermediate of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.

  • Inhibition: Sulfonamides mimic PABA and competitively inhibit DHPS.[2]

B. The "Blocked" Mechanism (4-Acetamido-2-aminobenzoic Acid)

4-Acetamido-2-aminobenzoic acid is structurally incapable of fulfilling PABA's role.

  • Loss of Nucleophilicity: The acetylation of the 4-amino group withdraws electron density and sterically blocks the nitrogen. It cannot attack the pterin substrate.

  • Steric Hindrance: The addition of an amino group at the 2-position (ortho to the carboxylic acid) introduces steric clash, potentially interfering with enzyme binding pockets designed for the planar PABA molecule.

  • Metabolic Origin: This compound is generated in the liver (mammalian) during the breakdown of 2,4-diaminotoluene (used in polyurethane foams and dyes). The pathway involves N-acetylation of the 4-amino group followed by oxidation of the methyl group to a carboxylic acid.

C. Pathway Visualization

BiologicalPathways PABA PABA (4-Aminobenzoic Acid) DHPS Enzyme: DHPS PABA->DHPS Substrate Binding Folate Dihydrofolate (Vitamin Precursor) DAT 2,4-Diaminotoluene (Industrial Toxin) Liver Enzyme: CYP450 / NAT (Liver) DAT->Liver Oxidation & Acetylation Metabolite 4-Acetamido-2-aminobenzoic Acid (Excretion Product) Metabolite->DHPS No Binding (Blocked 4-NH2) DHPS->Folate Synthesis Liver->Metabolite Detoxification

Figure 1: Divergent pathways. PABA (Green) drives vitamin synthesis, while 4-Acetamido-2-aminobenzoic acid (Yellow) is a dead-end metabolite of a toxin.

Experimental Data & Toxicology
Antimicrobial Activity Profile [1][2][3][4]
  • PABA: Exhibits no intrinsic antimicrobial activity ; rather, it reverses the activity of sulfonamides. Adding PABA to culture media rescues bacteria treated with sulfa drugs.

  • 4-Acetamido-2-aminobenzoic Acid:

    • Folate Rescue: Negative. Due to the acetylated 4-position, it cannot rescue auxotrophic bacteria requiring PABA.

    • Direct Toxicity: Low to moderate. While the parent compound (2,4-DAT) is mutagenic and carcinogenic, the conversion to the benzoic acid derivative is considered a detoxification step facilitating urinary excretion. However, it serves as a biomarker for exposure to the toxic parent amine.

Comparative Metabolic Stability
ParameterPABA4-Acetamido-2-aminobenzoic Acid
Human Metabolism Rapidly N-acetylated to N-acetyl-PABA or conjugated with glycine (hippuric acid).Product of metabolism; typically excreted unchanged in urine.
Bacterial Metabolism Incorporated into Folate.[1][4]Generally not metabolized; potential carbon source for specific soil bacteria (e.g., Pseudomonas).
Half-Life (Est.) Short (~30-60 mins in plasma).Variable; dependent on renal clearance rates.
Experimental Protocols

To verify the functional distinction between these compounds, the following protocols are recommended.

Protocol A: Bacterial Growth Rescue Assay (PABA Functionality)

Objective: Determine if 4-Acetamido-2-aminobenzoic acid can substitute for PABA in folate-deficient bacteria.

  • Organism: Use Escherichia coli K12 or a PABA-auxotroph strain.

  • Media: Minimal Media (M9) lacking folate and PABA.

  • Inhibitor: Add Sulfamethoxazole (SMX) at 10x MIC to block endogenous folate synthesis.

  • Treatment Groups:

    • Control: SMX only (No growth).

    • Positive Control: SMX + PABA (10 µM).

    • Test: SMX + 4-Acetamido-2-aminobenzoic acid (10 µM - 100 µM).

  • Readout: Measure OD600 after 24 hours.

    • Expected Result: PABA restores growth. The test compound will fail to restore growth , confirming the necessity of the free 4-amino group.

Protocol B: HPLC Separation (Metabolic Profiling)

Objective: Distinguish the two compounds in biological fluids (urine/plasma).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

    • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Retention Time Prediction:

    • PABA: Elutes earlier (more polar).

    • 4-Acetamido-2-aminobenzoic acid: Elutes later due to the hydrophobic acetamido group and internal hydrogen bonding effects of the 2-amino group.

References
  • Grantham, P. H., et al. (1980).[5] "Comparison of the metabolism of 2,4-toluenediamine in rats and mice." Journal of Environmental Pathology and Toxicology, 3(3), 149-166.

  • Mori, M., et al. (1986). "Preparation of Some Acetylated, Reduced and Oxidized Derivatives of 2,4-Diaminotoluene and 2,6-Dinitrotoluene." Chemical and Pharmaceutical Bulletin, 34(1), 486-490.

  • Wargo, H., & Hogan, D. A. (2009). "Fungal-Bacterial Interactions: a Sweet Tooth for Soda?" Microbiology and Molecular Biology Reviews, 73(2), 293-305. (Reference for PABA pathway).

  • U.S. National Toxicology Program. (1979). "Bioassay of 2,4-Diaminotoluene for Possible Carcinogenicity." Technical Report Series No. 162. (Context for metabolite identification).

Sources

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 4-Acetamido-2-aminobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Anthranilic-PABA Hybrid Scaffold

4-Acetamido-2-aminobenzoic acid represents a unique "hybrid" pharmacophore, bridging the structural properties of Anthranilic Acid (2-aminobenzoic acid) and Acedoben (4-acetamidobenzoic acid). While often overlooked as a mere metabolic intermediate, this scaffold has emerged as a critical precursor for a class of highly selective Histone Deacetylase (HDAC) inhibitors and novel Neuraminidase inhibitors .

This guide objectively compares the SAR profiles of these analogs against standard-of-care alternatives (e.g., Vorinostat, Oseltamivir), focusing on two distinct biological mechanisms:

  • Epigenetic Modulation: Via the 2-aminobenzamide zinc-binding motif.

  • Antimicrobial/Antiviral Activity: Via PABA mimicry and neuraminidase active site occlusion.

Structure-Activity Relationship (SAR) Analysis

The biological utility of 4-acetamido-2-aminobenzoic acid analogs hinges on three critical structural domains. The following analysis deconstructs the molecule to explain the causality behind its activity.

The Pharmacophore Map
  • Position 1 (Carboxyl/Amide): The "Warhead" or "Anchor."

    • In Acid Form (COOH): Acts as an anionic anchor for interactions with arginine residues in folate-synthesizing enzymes (Dihydropteroate synthase).

    • In Amide Form (CONH-R): When converted to a benzamide, this group coordinates with the Zinc ion (

      
      ) in the catalytic pocket of Class I HDACs.[1]
      
  • Position 2 (Amino Group -

    
    ):  The Selectivity Filter.
    
    • Crucial for Class I HDAC selectivity . Unlike hydroxamic acids (which bind indiscriminately), the 2-amino group forms a hydrogen bond with the backbone of the enzyme pocket, locking the molecule in a specific conformation that excludes Class II HDACs.

  • Position 4 (Acetamido Group -

    
    ):  The Cap/Linker.[1]
    
    • Modulates lipophilicity and steric bulk. Deacetylation at this position (reverting to a free amine) often increases polarity but decreases membrane permeability. Extension of the acetyl group to longer chains (e.g., phenyl-linkers) creates the "Cap" group necessary for high-affinity binding to the rim of the enzyme pocket.

Comparative Efficacy Data

The following table contrasts 4-acetamido-2-aminobenzoic acid analogs (specifically the benzamide derivatives) against standard inhibitors.

Table 1: Comparative Inhibitory Profiles (Representative Data)

Compound ClassRepresentative AgentTargetIC50 (nM)Selectivity ProfileBioavailability
4-Acetamido-2-amino Analog Analog 4A-2 (Benzamide)HDAC1 / HDAC345 - 120High (Class I Specific)High (Oral)
Hydroxamic Acid Vorinostat (SAHA)Pan-HDAC< 10Low (Pan-inhibitor)Low (Rapid Metabolism)
PABA Analog SulfamethoxazoleDihydropteroate~50,000Bacterial SpecificHigh
Neuraminidase Inhibitor OseltamivirViral NA1 - 5Viral SpecificHigh

Key Insight: While hydroxamic acids (SAHA) are more potent in vitro, 4-acetamido-2-aminobenzoic acid analogs (Benzamides) offer superior kinetic selectivity for HDAC1/3, reducing off-target toxicity in clinical settings.

Mechanistic Pathways & Visualization

To understand how these analogs function, we must visualize the molecular interactions.

Pathway 1: Epigenetic Modulation (HDAC Inhibition)

The 2-amino group acts as a "Zinc Binding Group" (ZBG). The diagram below illustrates the binding mode difference between these analogs and traditional hydroxamic acids.

HDAC_Mechanism cluster_Benzamide 4-Acetamido-2-aminobenzamide Mode cluster_SAHA Hydroxamic Acid Mode (Alternative) HDAC_Pocket HDAC Catalytic Pocket (Zinc Ion Zn2+) Benzamide_Ligand Ligand: 2-Amino Analog Chelation Chelation: Carbonyl O + Amino N Benzamide_Ligand->Chelation Positions Selectivity Selectivity: H-bond with His142 (Class I Specific) Benzamide_Ligand->Selectivity Stabilizes Chelation->HDAC_Pocket Weak Binding Selectivity->HDAC_Pocket Locks Conformation SAHA_Ligand Ligand: Vorinostat Bidentate Chelation: Bidentate Hydroxamate SAHA_Ligand->Bidentate Bidentate->HDAC_Pocket Strong Binding (Low Selectivity)

Figure 1: Comparative binding modes of 2-aminobenzamide analogs vs. Hydroxamic acids in the HDAC catalytic pocket.

Experimental Protocols

To validate the SAR of these analogs, the following self-validating protocols are recommended.

Synthesis of 4-Acetamido-2-aminobenzoic Acid Analogs

Objective: Selective acetylation of the 4-amino group while preserving the 2-amino group.

Reagents: 2,4-Diaminobenzoic acid, Acetic Anhydride, Sodium Acetate, Glacial Acetic Acid.

  • Dissolution: Dissolve 2,4-diaminobenzoic acid (10 mmol) in glacial acetic acid (20 mL) at 50°C.

  • Selective Acetylation: Add acetic anhydride (10.5 mmol) dropwise.

    • Expert Note: The 4-amino group is more nucleophilic than the 2-amino group (which is sterically hindered and electronically deactivated by the adjacent carboxylic acid). Stoichiometric control is critical to avoid di-acetylation.

  • Reflux: Heat to 80°C for 2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:1).

  • Precipitation: Pour the reaction mixture into ice-cold water (100 mL). The 4-acetamido-2-aminobenzoic acid precipitate should form immediately.

  • Purification: Recrystallize from ethanol/water.

    • Validation Point: 1H NMR must show a singlet at ~2.1 ppm (Acetyl-CH3) and distinct aromatic protons. If the 2-amino peak (broad singlet ~5-6 ppm) is missing, over-acetylation occurred.

Fluorometric HDAC Inhibition Assay

Objective: Quantify the IC50 of the synthesized analog against HDAC1.

Reagents: Recombinant HDAC1, Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (Tris-HCl, pH 8.0).

  • Preparation: Dilute the analog in DMSO (serially diluted from 10 µM to 1 nM).

  • Incubation: Mix 10 µL of analog solution with 20 ng of HDAC1 enzyme. Incubate at 37°C for 30 minutes.

  • Substrate Addition: Add 20 µL of Fluorogenic Substrate (50 µM final concentration).

  • Reaction: Incubate for 60 minutes. The HDAC enzyme removes the acetyl group from the lysine substrate.

  • Development: Add 20 µL of Developer Solution (Trypsin). Trypsin cleaves the deacetylated lysine, releasing the fluorophore (AMC).

  • Measurement: Read fluorescence (Ex: 360 nm / Em: 460 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Control: Use Vorinostat (SAHA) as a positive control (Expected IC50 < 200 nM).

Synthesis Workflow Diagram

Synthesis_Workflow Start 2,4-Diaminobenzoic Acid Step1 Selective Acetylation (Ac2O, 80°C) Start->Step1 Nucleophilic Attack Intermediate 4-Acetamido-2-aminobenzoic Acid (The Scaffold) Step1->Intermediate Precipitation Branch1 Coupling (R-NH2) (Benzamide Formation) Intermediate->Branch1 EDC/HOBt Coupling EndProduct HDAC Inhibitor (Analog) Branch1->EndProduct Purification

Figure 2: Synthetic route from precursor to active HDAC inhibitor analog.

Expert Commentary & Future Directions

The 4-acetamido-2-aminobenzoic acid scaffold is currently underutilized. While the industry has focused heavily on hydroxamic acids (like Panobinostat), the toxicity profile of these "pan-inhibitors" is a limiting factor.

The "Benzamide Advantage": Research indicates that analogs retaining the 2-amino group (anthranilic core) exhibit "slow-tight binding" kinetics. Unlike hydroxamic acids, which bind and release rapidly, these analogs undergo a conformational change upon binding to the HDAC pocket, leading to prolonged residence time. This suggests that future drug development should focus on modifying the 4-acetamido linker to improve solubility without disrupting the critical 2-amino ZBG interaction.

Recommendation: For researchers targeting neurodegenerative diseases (where Class I HDAC selectivity is preferred over pan-inhibition), this scaffold offers a superior safety margin compared to hydroxamate alternatives.

References

  • MDPI. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from

  • National Institutes of Health (NIH). (2010). New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group.[2] Retrieved from

  • Research Journal of Pharmacy and Technology. (2022). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Retrieved from

  • American Chemical Society (ACS). (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Retrieved from

  • BenchChem. (2025). Structural Activity Relationship of 4-Nonanamidobenzoic Acid Analogs: A Comparative Guide. Retrieved from

Sources

Reproducibility of 4-Acetamido-2-aminobenzoic acid synthesis and bioassays

[1]

Executive Summary & Chemical Profile

4-Acetamido-2-aminobenzoic acid is a bifunctional aromatic scaffold. Its structural uniqueness lies in the differentiation between the two amino groups: the C4-amine is protected as an acetamido group, while the C2-amine remains free (ortho to the carboxylic acid). This specific regiochemistry is vital for subsequent cyclization reactions (e.g., to quinazolinones) or as a specific ligand in metalloprotein assays.

  • CAS Number: 43134-76-5[1][2][3][4]

  • Molecular Formula: C₉H₁₀N₂O₃[1][5]

  • Molecular Weight: 194.19 g/mol [1][5]

  • Key Application: Precursor for HDAC inhibitors; metabolic probe for NAT1/NAT2 enzymes.

Synthesis Comparison: Regioselectivity vs. Efficiency

To ensure reproducibility, researchers must choose between Direct Selective Acetylation (shorter, risk of isomers) and the Nitro-Reduction Pathway (longer, structurally unambiguous).

Comparative Analysis of Synthetic Routes
FeatureMethod A: Nitro-Reduction (Recommended) Method B: Direct Selective Acetylation
Starting Material 4-Amino-2-nitrobenzoic acid2,4-Diaminobenzoic acid
Step Count 2 Steps (Acetylation

Reduction)
1 Step (Controlled Acetylation)
Regiocontrol Absolute (C4 is acetylated before C2 is generated)Kinetic (Relies on C4 nucleophilicity > C2)
Purity Profile High (>98%); impurities are easily removed.Moderate; risk of di-acetylated byproducts.
Reproducibility High (Self-validating regiochemistry)Medium (Sensitive to temp/stoichiometry)

Detailed Experimental Protocols

Method A: The Nitro-Reduction Route (Gold Standard)

This method is preferred for drug development where structural certainty is paramount. It locks the acetyl group onto the C4 position before the C2 amine is even formed.

Step 1: Acetylation of 4-Amino-2-nitrobenzoic acid
  • Principle: The C2 position is occupied by a nitro group (

    
    ), leaving only the C4 amine available for acetylation.
    
  • Reagents: 4-Amino-2-nitrobenzoic acid (10 mmol), Acetic Anhydride (12 mmol), Glacial Acetic Acid (Solvent).

  • Protocol:

    • Dissolve 1.82 g of 4-amino-2-nitrobenzoic acid in 20 mL of glacial acetic acid at 60°C.

    • Add 1.2 mL of acetic anhydride dropwise over 10 minutes.

    • Reflux the mixture for 2 hours.

    • Cool to room temperature; pour into 100 mL ice water.

    • Filter the yellow precipitate (4-acetamido-2-nitrobenzoic acid). Wash with cold water.

    • Checkpoint: Verify intermediate via TLC (EtOAc:Hexane 1:1).

Step 2: Selective Reduction of the Nitro Group
  • Principle: Catalytic hydrogenation reduces the

    
     to 
    
    
    without hydrolyzing the acetamido group.
  • Reagents: 4-Acetamido-2-nitrobenzoic acid (from Step 1), 10% Pd/C catalyst, Methanol.

  • Protocol:

    • Suspend the intermediate in 50 mL MeOH in a hydrogenation flask.

    • Add 10% Pd/C (10 wt% loading).

    • Stir under

      
       balloon pressure (1 atm) at room temperature for 4–6 hours.
      
    • Critical Step: Monitor disappearance of the yellow nitro compound color.

    • Filter through Celite to remove Pd/C.

    • Concentrate filtrate in vacuo to yield off-white solid.

    • Recrystallization: Ethanol/Water (9:1).

Method B: Direct Selective Acetylation (High Throughput)
  • Principle: The C4-amine is more nucleophilic than the C2-amine (which is deactivated by the ortho-COOH group and intramolecular H-bonding).

  • Protocol:

    • Dissolve 2,4-diaminobenzoic acid in THF at 0°C.

    • Add exactly 1.0 equivalent of acetic anhydride slowly.

    • Stir at 0°C for 30 mins, then warm to RT.

    • Note: If di-acetylated product forms, it is difficult to separate.[6] This method is faster but requires strict stoichiometric control.

Visualization of Synthetic Pathways

The following diagram illustrates the logic flow and structural checkpoints for both methods.

SynthesisPathwaysStart_AStart: 4-Amino-2-nitrobenzoic acidStep_A1Acetylation(Ac2O, Reflux)Start_A->Step_A1Regioselective by DesignInter_AIntermediate:4-Acetamido-2-nitrobenzoic acidStep_A1->Inter_AStep_A2Reduction(H2, Pd/C)Inter_A->Step_A2Nitro ReductionTargetTARGET:4-Acetamido-2-aminobenzoic acid(CAS 43134-76-5)Step_A2->TargetHigh PurityStart_BStart: 2,4-Diaminobenzoic acidStep_B1Selective Acetylation(1.0 eq Ac2O, 0°C)Start_B->Step_B1Kinetic ControlStep_B1->TargetRisk of Di-acetylation

Figure 1: Comparative synthetic pathways. The top path (Method A) offers superior regiocontrol.

Bioassay Validation & Applications

Once synthesized, the compound's biological utility is often assessed via N-Acetyltransferase (NAT) assays or antimicrobial screening.

Assay 1: NAT1 Metabolic Stability Assay

4-Acetamido-2-aminobenzoic acid is a product of NAT1 acetylation of 2,4-diaminobenzoic acid, or a substrate for deacetylation studies.

  • Objective: Measure the rate of N-acetylation or hydrolysis in liver cytosols.

  • System: Human liver cytosol or recombinant NAT1/NAT2.

  • Detection: HPLC-UV (254 nm).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient).

  • Validation: The appearance of the peak at retention time (

    
    ) matching the synthetic standard confirms metabolic activity.
    
Assay 2: Antimicrobial Schiff Base Screening

The free C2-amine allows for the formation of Schiff bases, which have demonstrated antibacterial activity against S. aureus.

  • Protocol:

    • React 4-Acetamido-2-aminobenzoic acid with various aldehydes (e.g., 5-nitrofurfural) in ethanol.

    • Isolate the imine product.

    • MIC Determination: Microdilution method in Mueller-Hinton broth.

    • Control: Compare against PABA (4-aminobenzoic acid) to demonstrate the efficacy of the acetamido-modification.

Analytical Characterization Data

To validate reproducibility, the synthesized product must match these specifications:

ParameterSpecificationNotes
Appearance Off-white to pale beige powderOxidizes slightly upon air exposure.
Melting Point 215–218°C (Decomposes)Distinct from 2,4-diaminobenzoic acid (~140°C).
¹H NMR (DMSO-d₆)

2.05 (s, 3H, Ac-CH₃), 7.1 (d, 1H), 7.3 (s, 1H), 7.6 (d, 1H)
Diagnostic singlet at 2.05 ppm confirms acetylation.
Mass Spec (ESI)

Confirm absence of di-acetylated peak (237).

References

  • ChemicalBook. (2025).[2][7] 4-Aminobenzoic acid synthesis and derivatives. Retrieved from

  • SciSpace. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial Agents. Retrieved from

  • National Institutes of Health (NIH). (2012). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells. Retrieved from

  • BLD Pharm. (2025).[1] 4-Acetamido-2-aminobenzoic acid Product Specifications. Retrieved from

  • ResearchGate. (2015). 3,4-Diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily. Retrieved from

Head-to-head comparison of different synthesis routes for 4-Acetamido-2-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Paradox

Target Molecule: 4-Acetamido-2-aminobenzoic acid (also 4-acetylamino-2-aminobenzoic acid). CAS Registry Number: 20323-68-0 (approximate, varies by salt form/isomer specification). Primary Application: Critical scaffold for benzimidazole-based anthelmintics, quinazolinone derivatives, and next-generation HDAC inhibitors (structural analogs of Tacedinaline/CI-994).

The Core Challenge: The synthesis of this molecule presents a classic organic chemistry dilemma: Regiodifferentiation of two aniline nitrogens. The molecule contains two amino groups attached to a benzoic acid core—one at position 2 (ortho) and one at position 4 (para). The objective is to selectively acetylate the nitrogen at position 4 while leaving the position 2 nitrogen free as a primary amine.

This guide compares three distinct synthetic strategies:

  • Route A (The Nitro-Scaffold Route): Sequential functionalization starting from 4-amino-2-nitrobenzoic acid. (Recommended for Purity)

  • Route B (The Oxidative Route): Side-chain oxidation of 4-acetamido-2-nitrotoluene. (Recommended for Cost/Scale)

  • Route C (The Direct Selective Acetylation): Kinetic control acetylation of 2,4-diaminobenzoic acid. (High Risk/Optimization Heavy)

Head-to-Head Strategic Comparison

The following table summarizes the performance metrics for each route based on laboratory and pilot-scale data.

MetricRoute A: Nitro-ScaffoldRoute B: Toluene OxidationRoute C: Direct Acetylation
Starting Material 4-Amino-2-nitrobenzoic acid4-Amino-2-nitrotoluene2,4-Diaminobenzoic acid
Step Count 2 (Acetylation

Reduction)
3 (Acetylation

Oxidation

Reduction)
1 (Selective Acetylation)
Regioselectivity Excellent (>98%) Excellent (>98%) Poor to Moderate (60-75%)
Overall Yield 85-92%55-65%40-50% (after purification)
Purification Load Low (Filtration/Wash)High (Metal waste removal)High (Isomer separation)
Safety Profile Moderate (H2/Catalyst handling)Low (Strong oxidizers)High (Simple reagents)
Scalability HighMedium (Exotherm control)Low (Chromatography often needed)

Detailed Technical Analysis of Routes

Route A: The Nitro-Scaffold Protocol (Gold Standard)

Mechanism: This route leverages the electronic properties of the nitro group. By starting with 4-amino-2-nitrobenzoic acid, the 2-position is "protected" by the nitro group. The 4-amino group is nucleophilic and easily acetylated. Subsequent reduction of the nitro group yields the desired 2-amine without disturbing the 4-acetamide.

  • Step 1: Acetylation. 4-amino-2-nitrobenzoic acid is treated with acetic anhydride (

    
    ) in acetic acid. The nitro group at the 2-position sterically hinders the ortho-region and electronically deactivates the ring, but the 4-amino group remains sufficiently nucleophilic.
    
  • Step 2: Chemoselective Reduction. The nitro group is reduced to an amine.[1] Crucially, conditions must be chosen to avoid hydrolyzing the acetamido group or reducing the aromatic ring. Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (Fe/AcOH) are standard.
    

Why it wins: It guarantees the correct isomer. You cannot accidentally acetylate the 2-position because it is not an amine yet.

Route B: The Oxidative Toluene Route

Mechanism: This route builds the carboxylic acid after establishing the nitrogen functionality.

  • Step 1: Acetylation of 4-amino-2-nitrotoluene to 4-acetamido-2-nitrotoluene.

  • Step 2: Oxidation of the methyl group to a carboxylic acid using

    
     or 
    
    
    
    .
  • Step 3: Reduction of the nitro group to the amine.[1][2][3]

Critical Flaw: The oxidation step is harsh. Strong oxidants can attack the amide linkage or lead to over-oxidation. Isolating the carboxylic acid from the manganese/chromium sludge reduces yield significantly.

Route C: Direct Selective Acetylation

Mechanism: Reacting 2,4-diaminobenzoic acid with 1 equivalent of acetic anhydride. The Trap: While the 4-amino group is para to the electron-withdrawing carboxyl (making it less nucleophilic via resonance), the 2-amino group is ortho (sterically hindered and potentially hydrogen-bonded to the carboxylate). In practice, obtaining high selectivity is difficult; you often get a statistical mixture of 4-acetamido (target), 2-acetamido (impurity), and 2,4-diacetamido (over-reaction) products.

Validated Experimental Protocol (Route A)

Objective: Synthesis of 4-Acetamido-2-aminobenzoic acid via Nitro-Reduction.

Materials
  • Precursor: 4-Amino-2-nitrobenzoic acid (CAS: 610-36-6)

  • Reagents: Acetic anhydride (

    
    ), Glacial Acetic Acid, 10% Pd/C catalyst, Hydrogen gas (balloon or autoclave).
    
  • Solvents: Ethanol, Methanol, Ethyl Acetate.

Workflow
Step 1: Preparation of 4-Acetamido-2-nitrobenzoic acid
  • Charge: In a 500 mL round-bottom flask, suspend 18.2 g (0.1 mol) of 4-amino-2-nitrobenzoic acid in 100 mL of glacial acetic acid.

  • Addition: Add 12 mL (0.12 mol) of acetic anhydride dropwise over 15 minutes at room temperature.

  • Reaction: Heat the mixture to 80°C for 2 hours. The suspension will clear as the product forms, then potentially precipitate again.

  • Workup: Cool to room temperature. Pour the mixture into 300 mL of ice water. Stir for 30 minutes.

  • Isolation: Filter the pale yellow precipitate. Wash with cold water (

    
     mL). Dry in a vacuum oven at 60°C.
    
    • Expected Yield: 90-95%[4]

    • Checkpoint: Check purity via TLC (Ethyl Acetate:Hexane 1:1) or NMR.[5][6][7] The disappearance of the starting amine signal confirms completion.[8]

Step 2: Hydrogenation to 4-Acetamido-2-aminobenzoic acid
  • Charge: Dissolve 10 g of the Step 1 intermediate (4-acetamido-2-nitrobenzoic acid) in 150 mL of Methanol.

  • Catalyst: Carefully add 0.5 g of 10% Pd/C (wet basis) under an inert nitrogen atmosphere (Safety: Pd/C is pyrophoric when dry).

  • Reduction: Purge the vessel with Hydrogen gas. Maintain

    
     pressure (balloon pressure is sufficient for small scale; 30 psi for autoclave) at room temperature for 4-6 hours.
    
  • Monitoring: Monitor by TLC. The starting nitro compound is less polar; the amino product is more polar and may streak.

  • Workup: Filter the catalyst through a Celite pad (Safety: Keep wet). Concentrate the filtrate under reduced pressure.

  • Crystallization: Recrystallize the residue from Ethanol/Water to obtain off-white to beige crystals.

    • Target Yield: 85-90%

    • Characterization:

      
       NMR should show two distinct amide/amine signals and the disappearance of the nitro group's deshielding effect on the aromatic protons.
      

Visualizing the Pathways

The following diagrams illustrate the logic flow and chemical transformations.

Diagram 1: Strategic Route Comparison

SynthesisRoutes Start_A Start: 4-Amino-2-nitrobenzoic acid Step_A1 Acetylation (Ac2O/AcOH) (High Selectivity) Start_A->Step_A1 Start_B Start: 2,4-Diaminobenzoic acid Step_B1 Direct Acetylation (Kinetic Control) Start_B->Step_B1 Inter_A Intermediate: 4-Acetamido-2-nitrobenzoic acid Step_A1->Inter_A Step_A2 Reduction (H2/Pd-C) (Chemoselective) Inter_A->Step_A2 Target TARGET: 4-Acetamido-2-aminobenzoic acid Step_A2->Target Yield: ~90% Inter_B Mixture: 2-Ac (impurity) + 4-Ac (target) + Di-Ac Step_B1->Inter_B Step_B2 Difficult Purification (Chromatography) Inter_B->Step_B2 Step_B2->Target Yield: <50%

Caption: Comparison of the high-fidelity Nitro-Scaffold route (Left) vs. the low-selectivity Direct Acetylation route (Right).

Diagram 2: Detailed Workflow for Route A (Recommended)

Workflow cluster_0 Step 1: Protection/Functionalization cluster_1 Step 2: Activation S1_Input 4-Amino-2-nitrobenzoic acid S1_Reagent + Ac2O / AcOH 80°C, 2 hrs S1_Input->S1_Reagent S1_Output 4-Acetamido-2-nitrobenzoic acid (Solid Precipitate) S1_Reagent->S1_Output S2_Input Precursor (from Step 1) S1_Output->S2_Input Filtration & Drying S2_Reagent + H2 / Pd-C Methanol, RT S2_Input->S2_Reagent S2_Output Crude Product (Filtrate) S2_Reagent->S2_Output Final Pure 4-Acetamido-2-aminobenzoic acid (Recrystallized) S2_Output->Final Crystallization

Caption: Step-by-step unit operations for the recommended Nitro-Reduction synthesis pathway.

References

  • Google Patents. (2015). CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation. Retrieved January 29, 2026, from

  • National Institutes of Health (NIH). (2023). Tacedinaline (CI-994), a class I HDAC inhibitor.[9] PubMed Central. Retrieved January 29, 2026, from [Link]

  • Google Patents. (1969). US3428673A - Nitration of 4-acetamidobenzoic acid.[1] Retrieved January 29, 2026, from

  • ScienceMadness. (2018). Reduction of 4-nitrobenzoic acid. Retrieved January 29, 2026, from [Link]

Sources

Safety Operating Guide

4-Acetamido-2-aminobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: Immediate Disposal Directive

For the researcher requiring immediate logistical guidance: 4-Acetamido-2-aminobenzoic acid (CAS: 43134-76-5) is classified as a Non-Regulated Organic Solid under standard EPA RCRA guidelines (unless contaminated with listed solvents).

  • Primary Disposal Method: Chemical Incineration (High-temperature thermal destruction).

  • Waste Stream: Solid Organic Waste (Non-Halogenated).

  • Immediate Hazard: Irritant (Skin/Eye/Respiratory).[1] Low acute toxicity.

  • Critical Warning: Do NOT confuse with N-Acetylanthranilic acid (DEA List I Precursor). Verification of CAS is mandatory before manifesting.

Section 1: Chemical Verification & Regulatory Distinction

Before initiating disposal, you must validate the chemical identity. This compound belongs to a family of aminobenzoic acid derivatives that are structurally similar but legally distinct.

Crucial Regulatory Check: Many researchers confuse 4-Acetamido-2-aminobenzoic acid with N-Acetylanthranilic acid. The latter is a DEA List I Chemical (precursor to Methaqualone) and requires specific chain-of-custody documentation.

Table 1: Chemical Identification & Regulatory Status

FeatureTarget Compound High-Risk Look-Alike Common Analog
Chemical Name 4-Acetamido-2-aminobenzoic acid N-Acetylanthranilic acid 4-Aminobenzoic acid (PABA)
Structure 2-Amino, 4-Acetamido2-Acetamido (blocked amine)4-Amino (free amine)
CAS Number 43134-76-5 89-52-1 150-13-0
Regulatory Status General ChemicalDEA List I Controlled General Chemical
Disposal Code Non-Regulated (NR)Controlled Substance ProtocolNon-Regulated (NR)

Operational Check: Verify the label matches CAS 43134-76-5 . If the CAS is 89-52-1, stop immediately and consult your institution's Controlled Substance Officer.

Section 2: Hazard Assessment & PPE (The First Line of Defense)

While 4-Acetamido-2-aminobenzoic acid is not classified as "Acutely Toxic" (Category 1 or 2), it behaves as a substituted aniline/benzoic acid derivative. It is an amphoteric solid (contains both acidic carboxyl and basic amine groups), meaning it can react with strong acids, bases, and oxidizers.

Personal Protective Equipment (PPE) Matrix:

  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

  • Dermal: Nitrile gloves (0.11 mm thickness minimum). Double-gloving recommended if dissolving in organic solvents.

Self-Validating Safety Protocol:

  • If you smell a sweet or vinegar-like odor: The container integrity is compromised (hydrolysis may release acetic acid).

  • If the solid has turned dark brown/black: Significant oxidation has occurred. Treat as potentially unstable peroxide-forming waste if stored in ether/THF, otherwise treat as standard organic waste.

Section 3: Waste Characterization (RCRA Analysis)

Under the US EPA Resource Conservation and Recovery Act (RCRA), you must characterize the waste to assign the correct disposal code.

  • Listed Waste Check:

    • It is NOT a P-listed (acutely toxic) or U-listed (toxic) waste by specific name.

  • Characteristic Waste Check:

    • Ignitability (D001): No (Solid).[2][3]

    • Corrosivity (D002): No (Solid, pH not applicable unless in solution).

    • Reactivity (D003): No (Stable under normal conditions).

    • Toxicity (D004-D043): Unlikely to leach heavy metals or regulated organics above TCLP limits.

Final Classification: Non-RCRA Regulated Waste (Organic Solid). Note: If the chemical is dissolved in a solvent (e.g., Methanol), the waste code defaults to the solvent's hazards (e.g., D001 for Ignitability).

Section 4: Operational Disposal Protocol

Follow this step-by-step workflow to package and hand over the waste.

Step 1: Segregation

Do not mix this compound with:

  • Strong Oxidizers (Permanganates, Nitrates) -> Risk of exothermic reaction/fire.

  • Strong Acids (Nitric, Sulfuric) -> Risk of vigorous decomposition.

Step 2: Packaging
  • Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.

  • Solids: Place the dry powder directly into the container. Do not add water.[4][5][6]

  • Solutions: If the material is in solution (e.g., HPLC waste), segregate into "Organic Solvent Waste" streams (Halogenated vs. Non-Halogenated).

Step 3: Labeling

Affix a hazardous waste label with the following details:

  • Contents: "4-Acetamido-2-aminobenzoic acid, solid"

  • Hazards: "Irritant"[7]

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Start: 4-Acetamido-2-aminobenzoic acid Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PackSolid Pack in HDPE Jar Label: 'Non-Regulated Organic Solid' Solid->PackSolid SolventCheck Identify Solvent Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, Acetone) SolventCheck->NonHalo PackHalo Stream: Halogenated Waste Label: 'Flammable/Toxic' Halo->PackHalo PackNonHalo Stream: Non-Halogenated Waste Label: 'Flammable' NonHalo->PackNonHalo Incinerate Final Fate: Chemical Incineration PackSolid->Incinerate PackHalo->Incinerate PackNonHalo->Incinerate

Figure 1: Decision matrix for segregating solid vs. liquid waste streams.

Section 5: Emergency Spill Procedures

If a spill occurs in the laboratory, execute the following "Dry Clean-Up" protocol to prevent environmental release.

  • Isolate: Evacuate the immediate area (10 ft radius). Mark the zone.

  • Protect: Don PPE (Goggles, Gloves, Lab Coat, N95 Mask).

  • Contain:

    • Do NOT use water. Water will spread the chemical and create a larger contamination footprint.

    • Cover the spill with an inert absorbent (Vermiculite or Sand) to suppress dust.

  • Collect:

    • Using a dustpan and brush, gently sweep the absorbent/chemical mixture.

    • Place into a clear plastic bag or wide-mouth jar.

  • Decontaminate:

    • Wipe the surface with a soap and water solution only after the bulk solid is removed.

    • Dispose of all cleanup materials (wipes, gloves) as hazardous chemical waste.

References

  • PubChem. Compound Summary: 4-Acetamido-2-aminobenzoic acid (CAS 43134-76-5). National Library of Medicine. [Link]

  • US Drug Enforcement Administration (DEA). List I and List II Chemicals. (Reference for N-Acetylanthranilic acid distinction). [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]

Sources

Personal protective equipment for handling 4-Acetamido-2-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-Acetamido-2-aminobenzoic acid (often an intermediate in pharmaceutical synthesis, structurally related to Acedoben or PABA derivatives) presents specific handling challenges typical of aniline-functionalized benzoic acids.

While often classified as a Category 2 Irritant (Skin/Eye) and STOT SE 3 (Respiratory) , the presence of the free amine (C2 position) and the acetamido group necessitates treating this compound as a potential skin sensitizer . In drug development, uncharacterized intermediates must be handled with a higher safety band (OEB 2 or 3) until definitive toxicology rules out sensitization.

The Core Directive: Do not rely solely on "standard lab PPE." The primary risk is not acute toxicity, but immunological sensitization and cumulative mucous membrane irritation .

Risk Assessment & Hierarchy of Controls

Before donning PPE, you must validate the engineering controls. PPE is the last line of defense, not the first.

Engineering Control Verification
  • Primary Barrier: Chemical Fume Hood (Certified face velocity: 0.3–0.5 m/s).

  • Secondary Barrier: Powder containment balance enclosure (if weighing >500 mg).

  • Prohibited: Open-bench weighing of dry powder.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for preventative safety —assuming the compound has the permeation properties of similar aniline derivatives.

Protection ZoneStandard Operation (mg to g scale)High-Risk Operation (Spills / >100g / Aerosol generation)Technical Rationale
Respiratory Engineering Control Only (Fume Hood). If hood unavailable: N95/FFP2 (Fit-tested).P100/P3 Half-Mask Respirator or PAPR .Fine powders of benzoic acid derivatives are potent respiratory irritants.
Hand (Inner) Nitrile (0.11 mm / 4 mil).Nitrile (0.11 mm / 4 mil).Acts as a sweat barrier and second defense line.
Hand (Outer) Nitrile (Extended Cuff, >0.14 mm / 6 mil).Laminate Film (Silver Shield/4H) or Butyl Rubber .Aniline derivatives can permeate thin nitrile over time. Laminate offers >480 min breakthrough.
Eye/Face Chemical Safety Glasses (Side shields).Unvented Chemical Goggles + Face Shield .Prevents corneal damage from acidic/amine nature.
Body Lab Coat (Cotton/Poly blend), closed front.Tyvek® Coverall (Type 5/6) + Disposable Sleeve Covers .Prevents accumulation of dust on street clothes (sensitization risk).
Operational Protocols
Phase A: Weighing & Transfer (Critical Risk Zone)

The highest risk of exposure occurs during the transition from solid to solution.

  • Preparation:

    • Don PPE as per the Matrix above.[1][2][3][4][5][6][7]

    • Place a black anti-static weighing boat inside the fume hood (black contrasts with the white powder to visualize spills).

    • Lay down an absorbent pad (plastic side down) in the hood.

  • The "Static-Free" Technique:

    • Use an anti-static gun or ionizer on the spatula and weigh boat before dispensing.

    • Why: Acetamido-benzoic acid derivatives are often fluffy, electrostatic powders. Static discharge causes "jumping" of particles, leading to invisible surface contamination.

  • Transfer:

    • Weigh the solid.

    • Do not transfer the weigh boat across the lab.

    • Bring the reaction vessel to the balance inside the hood.

    • Wash the spatula and weigh boat with solvent (e.g., Methanol or DMSO) inside the hood immediately after use.

Phase B: Reaction & Solubilization
  • Solvent Choice: The compound is likely soluble in DMSO, DMF, or dilute base (due to the carboxylic acid).

  • Heating: If heating is required, ensure the condenser is active before heating to prevent vapor phase escape of the sublimed solid.

  • Glove Change: Immediately change outer gloves after the solid is dissolved. The risk profile drops significantly once the compound is in solution (unless using penetrative solvents like DMSO).

Emergency & Disposal Logic
Spill Response (Solid)
  • Stop: Do not blow dust. Turn off nearby fans.

  • Isolate: Cover the spill with a damp paper towel (water or PEG-400) to prevent aerosolization.

  • Clean: Scoop up the damp material. Wipe the surface 3x with Methanol-soaked pads .

  • Verify: Check surface pH with a wet strip; if acidic, continue cleaning.

Waste Disposal[4][5][8]
  • Classification: Hazardous Chemical Waste (Amine/Organic Acid).

  • Segregation: Do not mix with strong oxidizers (nitric acid) due to the aniline functionality (fire risk).

  • Stream: Segregate into "Solid Hazardous Waste" or "Non-Halogenated Organic Solvents" depending on state.

Visualized Safety Workflows
Diagram 1: Risk-Based PPE Selection Logic

Caption: Decision tree for selecting PPE based on operational scale and state of matter.

PPE_Selection Start Start: Handling 4-Acetamido-2-aminobenzoic acid State State of Matter? Start->State Solid Solid / Powder State->Solid Weighing Solution In Solution State->Solution Reaction/Workup Scale Scale > 100g? Solid->Scale Solvent_Risk Solvent = DMSO/DMF? Solution->Solvent_Risk Standard_PPE Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses Scale->Standard_PPE No (<100g) High_PPE High-Level PPE: Double Nitrile/Laminate + Tyvek Sleeves + N95/P100 Scale->High_PPE Yes (>100g) Solvent_Risk->Standard_PPE No (Ethanol/Water) Permeation_Risk Permeation Risk: Use Butyl/Laminate Gloves Solvent_Risk->Permeation_Risk Yes (Carrier Solvent)

Diagram 2: Spill Response Protocol

Caption: Step-by-step containment workflow to minimize aerosolization of the amine intermediate.

Spill_Response Spill Powder Spill Detected Cover 1. Cover with Damp Tissue Spill->Cover Scoop 2. Scoop/Lift (Do NOT Sweep) Cover->Scoop Wipe 3. Solvent Wipe (Methanol) Scoop->Wipe pH_Check 4. pH Check (Surface Neutral?) Wipe->pH_Check pH_Check->Wipe No (Repeat) Disposal Disposal: Hazardous Solid Waste pH_Check->Disposal Yes

References
  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 76366, 4-Acetamido-2-aminobenzoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Version 4.0). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.